Yohimbine-d3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C21H26N2O3 |
|---|---|
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
trideuteriomethyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19+/m0/s1/i1D3 |
InChI-Schlüssel |
BLGXFZZNTVWLAY-DJOPYVKOSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
Kanonische SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Use of Yohimbine-d3 as an Internal Standard in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Yohimbine-d3 as an internal standard for the quantitative analysis of yohimbine by mass spectrometry. This document details the underlying principles, experimental protocols, and data presentation pertinent to researchers in pharmacology, drug development, and analytical chemistry.
Introduction: The Role of Internal Standards in Quantitative Mass Spectrometry
In quantitative mass spectrometry, particularly when analyzing complex biological matrices, variability in sample preparation and instrument response can lead to inaccurate results. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control sample. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS assays. This is because a deuterated standard co-elutes with the unlabeled analyte and experiences similar ionization efficiency and matrix effects, thus providing a reliable means to correct for analytical variability.
Yohimbine is an indole alkaloid derived from the bark of the Pausinystalia johimbe tree and is primarily known for its activity as an α2-adrenergic receptor antagonist.[1] Its quantification in various matrices, including dietary supplements and biological fluids, is crucial for both quality control and pharmacokinetic studies.
Physicochemical Properties and Mass Spectrometric Behavior of Yohimbine and this compound
Yohimbine has a molecular formula of C21H26N2O3 and a monoisotopic mass of 354.19 g/mol . In positive ion electrospray ionization mass spectrometry (ESI-MS), it readily forms a protonated molecule [M+H]+ at m/z 355.2. Upon collision-induced dissociation (CID), this precursor ion yields characteristic product ions. The most common fragmentation pathway involves the retro-Diels-Alder (RDA) cleavage of the C-ring, resulting in a prominent product ion at m/z 144.[2][3] Other reported fragment ions include m/z 212 and m/z 224.[2][3]
This compound is a deuterated analog of yohimbine, where three hydrogen atoms have been replaced by deuterium atoms. This results in a mass shift of +3 Da. Therefore, the protonated molecule [M+H]+ for this compound is observed at m/z 358.2. The fragmentation of this compound is expected to follow a similar pathway to that of unlabeled yohimbine. The specific precursor-to-product ion transition for this compound will depend on the position of the deuterium labels. Assuming the labels are on a part of the molecule that is retained in the major fragment, a corresponding mass shift will be observed in the product ion. For accurate quantification, a specific and sensitive multiple reaction monitoring (MRM) transition for both the analyte and the internal standard is selected.
Table 1: Mass Spectrometric Properties of Yohimbine and a Putative this compound
| Compound | Molecular Formula | Monoisotopic Mass ( g/mol ) | Precursor Ion [M+H]+ (m/z) | Major Product Ion (m/z) |
| Yohimbine | C21H26N2O3 | 354.19 | 355.2 | 144.1 |
| This compound | C21H23D3N2O3 | 357.21 | 358.2 | 144.1 or 147.1* |
*The product ion for this compound will depend on the location of the deuterium labels.
Experimental Protocols
The following sections provide a representative, detailed methodology for the quantification of yohimbine in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.[4]
Materials and Reagents
-
Yohimbine hydrochloride (reference standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve yohimbine hydrochloride and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the yohimbine stock solution with a 50:50 (v/v) mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent to achieve a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode
-
MRM Transitions:
-
Yohimbine: m/z 355.2 → 144.1
-
This compound: m/z 358.2 → 144.1 (or other appropriate product ion)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).
-
Collision Energy: Optimized for each transition to achieve the most stable and intense fragment ion.
Data Presentation and Method Validation
A validated LC-MS/MS method for the quantification of yohimbine should demonstrate acceptable performance in terms of linearity, sensitivity, accuracy, precision, and matrix effect. The following tables summarize typical validation parameters from various studies.
Table 2: Linearity and Sensitivity of Yohimbine Quantification Methods
| Method | Matrix | Linearity Range | LLOQ | Reference |
| UPLC-MS/MS | Human Plasma | 0.23–250 ng/mL | 0.23 ng/mL | [4] |
| LC/QQQ-MS | Dietary Supplements | 0.1–100 ppb | <100 ppt | |
| HPTLC | Pharmaceutical Preparations | 80–1000 ng/spot | 40 ng/spot |
Table 3: Accuracy and Precision of Yohimbine Quantification Methods
| Method | Matrix | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| LC/QQQ-MS | Spiked Extracts | 99 to 103% | ≤ 3.6% | |
| UPLC-MS/MS | Human Plasma | 95.3 - 104.7% | ≤ 8.9% | [4] |
Mandatory Visualizations
Signaling Pathway of Yohimbine
Yohimbine's primary pharmacological effect is the antagonism of α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, when activated by endogenous ligands like norepinephrine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking these receptors, yohimbine prevents this inhibition, resulting in an increase in norepinephrine release and sympathetic nervous system activity.
Caption: Yohimbine blocks presynaptic α2-adrenergic receptors, increasing norepinephrine release.
Experimental Workflow for Yohimbine Quantification
The following diagram illustrates the key steps in a typical workflow for the quantitative analysis of yohimbine in a biological matrix using an internal standard.
Caption: Workflow for yohimbine quantification using this compound internal standard.
Conclusion
This compound serves as an excellent internal standard for the accurate and precise quantification of yohimbine by mass spectrometry. Its use effectively mitigates variability inherent in sample preparation and instrumental analysis. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to establish and validate robust analytical methods for yohimbine. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual representation of the core concepts. Adherence to rigorous validation procedures is paramount to ensure the reliability of quantitative data in any research or clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Study on yohimbine in positive mode by ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties and Synthesis of Yohimbine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthesis of Yohimbine-d3, a deuterated analog of the indole alkaloid Yohimbine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific details of this compound.
Chemical Properties of Yohimbine and this compound
This compound is a stable, isotopically labeled form of Yohimbine where three hydrogen atoms on the methyl ester group are replaced with deuterium. This substitution is primarily for use as an internal standard in quantitative mass spectrometry-based bioanalytical assays. The key chemical properties are summarized in the table below for easy comparison.
| Property | Yohimbine | This compound |
| Molecular Formula | C₂₁H₂₆N₂O₃[1] | C₂₁H₂₃D₃N₂O₃[2] |
| Molecular Weight | 354.44 g/mol [1] | 357.46 g/mol [2] |
| CAS Number | 146-48-5[3] | 133146-00-6[2] |
| Melting Point | ~234 °C[1] | Not explicitly available, but expected to be very similar to Yohimbine. |
| Appearance | White to off-white solid[2] | White to off-white solid[2] |
| Solubility | Soluble in DMSO and ethanol.[2] | Soluble in DMSO.[2] |
Synthesis of this compound
Proposed Experimental Protocol: Fischer Esterification for this compound Synthesis
This protocol is a proposed method based on established Fischer esterification procedures.[4][5]
Materials:
-
Yohimbic acid
-
Deuterated methanol (CD₃OD, 99.5 atom % D)
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve yohimbic acid in an excess of deuterated methanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the excess deuterated methanol under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of dichloromethane and methanol) to yield pure this compound.
Experimental Workflow Diagram
References
- 1. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Yohimbine | C21H26N2O3 | CID 8969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
The Gold Standard: Yohimbine-d3 for Precise Quantitative Analysis of Yohimbine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Yohimbine, an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, is a well-characterized α2-adrenergic receptor antagonist.[[“]][2] Its physiological effects have led to its use in pharmaceutical formulations and dietary supplements.[3][4][5][6][7] Given its pharmacological activity and potential for adverse effects at high doses, the accurate quantification of yohimbine in various matrices, including botanical materials, finished products, and biological samples, is of paramount importance for quality control, pharmacokinetic studies, and regulatory compliance.
This technical guide focuses on the use of yohimbine-d3, a deuterated analog of yohimbine, as an internal standard for the quantitative analysis of yohimbine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision by compensating for variations in sample preparation, chromatographic retention, and ionization efficiency.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample containing the analyte of interest (yohimbine). Because the deuterated standard is chemically identical to the analyte, it behaves similarly during sample extraction, chromatography, and ionization. However, it is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the internal standard, precise quantification can be achieved, correcting for potential matrix effects and procedural losses.
Experimental Protocols
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a streamlined and effective approach for extracting yohimbine from complex matrices such as botanical powders and dietary supplements.[3][6]
Materials:
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Acetonitrile (ACN) with 1% acetic acid
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium acetate (NaOAc)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (15 mL and 2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 1 g of the homogenized sample into a 15 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of ACN with 1% acetic acid.
-
Vortex for 1 minute to ensure thorough mixing.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaOAc.
-
Vortex immediately for 1 minute to prevent the formation of salt clumps.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. This is the dispersive solid-phase extraction (d-SPE) cleanup step.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[8]
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3][6][9]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable for separating yohimbine from its isomers and matrix components.[8]
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% ammonium hydroxide.[8]
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid or 0.1% ammonium hydroxide.[8]
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute yohimbine, followed by a re-equilibration step. The specific gradient profile should be optimized for the specific column and instrument.
-
Flow Rate: 0.2-0.4 mL/min for UHPLC systems.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 30-40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both yohimbine and this compound.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows (nebulizer, drying gas) to achieve maximum signal intensity for both analytes.
-
Collision Energy: Optimize the collision energy for each MRM transition to obtain the most abundant and stable product ions.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of yohimbine using a deuterated internal standard with LC-MS/MS.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value | Reference |
| Calibration Range | 0.1 - 100 ng/mL (ppb) | [3][9] |
| Correlation Coefficient (r²) | ≥ 0.999 | [3] |
| Limit of Detection (LOD) | < 100 pg/mL (ppt) | [3] |
| Limit of Quantitation (LOQ) | < 0.1 ng/mL (ppb) | [6] |
Table 2: Accuracy and Precision
| Parameter | Typical Value | Reference |
| Recovery | 99 - 103% | [3] |
| Intraday Precision (%RSD) | 1.36% - 2.73% | [10] |
| Interday Precision (%RSD) | < 5% | [10] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of yohimbine using this compound as an internal standard.
Caption: General workflow for the quantitative analysis of yohimbine.
Yohimbine's Primary Signaling Pathway
Yohimbine's primary mechanism of action is the blockade of presynaptic α2-adrenergic receptors, which leads to an increase in the release of norepinephrine.
Caption: Yohimbine's antagonism of the α2-adrenergic receptor.
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and highly accurate method for the quantitative analysis of yohimbine. This approach effectively mitigates matrix effects and procedural variability, ensuring reliable data for quality control, pharmacokinetic profiling, and research applications. The detailed protocols and performance characteristics presented in this guide offer a solid foundation for laboratories seeking to implement this gold-standard analytical methodology.
References
- 1. consensus.app [consensus.app]
- 2. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pjps.pk [pjps.pk]
- 5. A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. A Standard for Quantifying Yohimbe in Dietary Supplements | NIST [nist.gov]
- 8. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. Development of a method for comprehensive and quantitative analysis of Yohimbine in Pausinystalia yohimbe by liquid chromatography-ion trap mass spectrometry – ScienceOpen [scienceopen.com]
- 11. [Study on yohimbine in positive mode by ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Labeling of Yohimbine: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yohimbine, a pentacyclic indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, is a valuable pharmacological tool due to its selective antagonism of α2-adrenergic receptors. This property makes it instrumental in the study of the sympathetic nervous system, neurotransmitter release, and various physiological processes. To facilitate in-depth research in these areas, the use of isotopically labeled yohimbine is indispensable. This technical guide provides a comprehensive overview of the methods for isotopic labeling of yohimbine, its applications in research, and detailed experimental protocols.
Isotopically labeled compounds are versions of a molecule where one or more atoms have been replaced by an isotope of that atom. This substitution, while minimally altering the chemical properties of the molecule, imparts a detectable signal (radioactivity or a different mass) that allows for sensitive and specific tracking in biological systems. For yohimbine, labeling with isotopes such as tritium (³H), carbon-14 (¹⁴C), carbon-11 (¹¹C), and deuterium (²H or D) has enabled significant advancements in understanding its mechanism of action, pharmacokinetics, and receptor interactions.
Methods of Isotopic Labeling
The choice of isotope for labeling yohimbine depends on the intended research application. Radioisotopes like ³H, ¹⁴C, and ¹¹C are employed for studies requiring high sensitivity, such as receptor binding assays and positron emission tomography (PET) imaging. Stable isotopes like ²H and ¹³C are valuable for metabolic studies and as internal standards in quantitative mass spectrometry.
Tritium (³H) Labeling
Tritium labeling is a common strategy for preparing radioligands for receptor binding assays due to the high specific activity that can be achieved. [³H]Rauwolscine, a stereoisomer of yohimbine, is widely used to label α2-adrenergic receptors.
Experimental Protocol: Synthesis of [³H]Rauwolscine (Conceptual)
While specific proprietary methods may vary, a general approach for the tritiation of a yohimbine analog like rauwolscine involves catalytic reduction of a suitable precursor with tritium gas.
-
Precursor Synthesis: A precursor molecule containing a double bond or a halogen at a strategic position on the yohimbine scaffold is synthesized.
-
Catalytic Tritiation: The precursor is dissolved in an appropriate solvent and subjected to a heterogeneous catalyst (e.g., palladium on carbon).
-
Reaction with Tritium Gas: The reaction mixture is exposed to tritium gas (³H₂) under controlled pressure and temperature. The catalyst facilitates the addition of tritium across the double bond or the replacement of the halogen with tritium.
-
Purification: The tritiated product is purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC) to achieve high radiochemical purity.
-
Characterization: The specific activity and radiochemical purity of the final [³H]-labeled compound are determined using liquid scintillation counting and radio-HPLC.
Carbon-11 (¹¹C) Labeling
Carbon-11 is a positron-emitting isotope with a short half-life (20.4 minutes), making it ideal for in vivo imaging studies using PET. [¹¹C]Yohimbine allows for the non-invasive visualization and quantification of α2-adrenergic receptors in the living brain.
Experimental Protocol: Radiosynthesis of [¹¹C]Yohimbine
The radiosynthesis of [¹¹C]yohimbine typically involves the reaction of a precursor molecule with a ¹¹C-labeled reagent.
-
Production of [¹¹C]Methyl Iodide: [¹¹C]CO₂ produced in a cyclotron is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I), a common precursor for ¹¹C-labeling.
-
N-Alkylation Reaction: A desmethyl-yohimbine precursor is reacted with [¹¹C]CH₃I in the presence of a base. The ¹¹C-methyl group is attached to a nitrogen atom on the yohimbine molecule.
-
Purification: The [¹¹C]yohimbine is rapidly purified using HPLC.
-
Formulation: The purified product is formulated in a physiologically compatible solution for intravenous injection.
-
Quality Control: The radiochemical purity, molar activity, and sterility of the final product are assessed before administration. The radiochemical purities of syntheses are typically greater than 95%, with molar activities of around 85 ± 30 GBq/μmol at the end of synthesis.[1]
Deuterium (²H) Labeling
Deuterium-labeled yohimbine is primarily used as an internal standard in quantitative analysis by mass spectrometry. The mass difference between the labeled and unlabeled compound allows for accurate quantification of yohimbine in complex biological matrices.
Experimental Protocol: Deuterium Labeling of Yohimbine (Conceptual)
Deuterium can be introduced into the yohimbine molecule through various methods, including hydrogen-deuterium exchange reactions.
-
Selection of Exchangeable Protons: Protons on the yohimbine molecule that are susceptible to exchange with deuterium are identified.
-
Acid or Base-Catalyzed Exchange: Yohimbine is dissolved in a deuterated solvent (e.g., D₂O, CD₃OD) in the presence of an acid or base catalyst.
-
Heating: The reaction mixture is heated to facilitate the exchange of protons with deuterium atoms from the solvent.
-
Purification: The deuterated yohimbine is purified by recrystallization or chromatography.
-
Characterization: The degree and position of deuterium incorporation are determined by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. One commercially available standard is Yohimbine-[13C, 2H3].[2]
Quantitative Data Summary
| Labeled Compound | Isotope | Application | Specific Activity / Molar Activity | Radiochemical Purity | Reference |
| [³H]Rauwolscine | ³H | Receptor Binding Assays | High | >95% | [1] |
| [¹¹C]Yohimbine | ¹¹C | PET Imaging | 85 ± 30 GBq/μmol | >95% | [1] |
| Yohimbine-[13C, 2H3] | ¹³C, ²H | Mass Spectrometry Internal Standard | N/A | High | [2] |
Research Applications and Experimental Protocols
Receptor Binding Assays
Isotopically labeled yohimbine, particularly [³H]rauwolscine, is a crucial tool for characterizing α2-adrenergic receptors. These assays allow for the determination of receptor density (Bmax) and binding affinity (Kd).
Experimental Protocol: α2-Adrenergic Receptor Binding Assay using [³H]Rauwolscine
-
Membrane Preparation: Tissues or cells expressing α2-adrenergic receptors are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Incubation: The membranes are incubated with varying concentrations of [³H]rauwolscine in a suitable buffer.
-
Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled α2-adrenergic antagonist (e.g., phentolamine) to determine non-specific binding.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using Scatchard analysis or non-linear regression to determine the Bmax and Kd values. For [³H]rauwolscine binding to bovine cerebral cortex, a Kd of 2.5 nM and a Bmax of 160 fmol/mg protein have been reported.[1]
In Vivo Imaging with Positron Emission Tomography (PET)
[¹¹C]Yohimbine PET imaging enables the non-invasive study of α2-adrenergic receptor distribution and occupancy in the living brain, providing valuable insights into neurological and psychiatric disorders.
Experimental Protocol: [¹¹C]Yohimbine PET Imaging
-
Subject Preparation: The subject is positioned in the PET scanner.
-
Radiotracer Injection: A bolus of [¹¹C]yohimbine (e.g., 370 MBq ± 10%) is injected intravenously.[1]
-
Dynamic PET Scan: Dynamic PET data are acquired for a specified duration (e.g., 90 minutes) following the injection.[1]
-
Arterial Blood Sampling (optional): In some studies, arterial blood samples are collected to measure the concentration of the radiotracer in the plasma over time, which is used as an input function for kinetic modeling.
-
Image Reconstruction and Analysis: The PET data are reconstructed to generate images of radiotracer distribution in the brain. Kinetic modeling is applied to these images to quantify receptor binding, often expressed as the binding potential (BPND).
Pharmacokinetic and Metabolism Studies
Deuterium-labeled yohimbine is instrumental in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of the drug.
Experimental Protocol: Pharmacokinetic Study using Deuterated Yohimbine
-
Dosing: A subject is administered a dose of yohimbine containing a known amount of the deuterated analog.
-
Sample Collection: Blood, urine, and/or feces samples are collected at various time points after dosing.
-
Sample Preparation: The samples are processed to extract yohimbine and its metabolites.
-
LC-MS/MS Analysis: The extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A known amount of a different isotopically labeled yohimbine (e.g., ¹³C-labeled) is added as an internal standard for quantification. The mass spectrometer is set to monitor the specific mass-to-charge ratios of the unlabeled, deuterated, and ¹³C-labeled yohimbine.
-
Data Analysis: The concentration-time profiles of yohimbine and its metabolites are determined, and pharmacokinetic parameters such as half-life, clearance, and volume of distribution are calculated.
Visualizations
Caption: Yohimbine's primary mechanism of action.
Caption: General workflow for isotopic labeling of yohimbine.
Conclusion
The isotopic labeling of yohimbine provides researchers with powerful tools to investigate its pharmacology with high precision and sensitivity. Tritiated analogs are the gold standard for in vitro receptor characterization, while carbon-11 labeled yohimbine enables in vivo visualization of its target receptors in the brain. Deuterated yohimbine serves as an essential internal standard for accurate quantification in complex biological samples. The detailed methodologies and applications presented in this guide are intended to support the design and execution of robust and informative studies utilizing isotopically labeled yohimbine, ultimately contributing to a deeper understanding of its role in health and disease.
References
Yohimbine-d3 certificate of analysis and product specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Yohimbine-d3, including its product specifications, analytical methodologies, and relevant biological pathways. This information is intended to support research and development activities involving this stable isotope-labeled compound.
Certificate of Analysis and Product Specifications
This compound is the deuterated form of Yohimbine, an indole alkaloid. The inclusion of deuterium atoms makes it a valuable internal standard for quantitative mass spectrometry analysis of Yohimbine. Below is a summary of typical product specifications compiled from various suppliers. Note that specific values may vary by supplier and batch.
Table 1: Summary of Typical Product Specifications for this compound
| Parameter | Specification | Source |
| Compound Name | This compound | [1][2] |
| Synonyms | methyl-d3 (1R,2S,4aR,13bS,14aS)-2-hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylate | [2] |
| Molecular Formula | C₂₁H₂₃D₃N₂O₃ | [1][2] |
| Molecular Weight | 357.46 g/mol | [1] |
| CAS Number | 133146-00-6 | [1][2] |
| Appearance | White to off-white solid | [1] |
| Purity (Chemical) | ≥98% | [3] |
| Isotopic Purity | ≥99 atom % D | [3] |
| Solubility | DMSO: ~5 mg/mL (requires sonication) H₂O: ~1 mg/mL (requires sonication and heating to 80°C) | [1] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month. | [1] |
Experimental Protocols
The analysis of this compound typically involves a combination of chromatographic and spectrometric techniques to confirm its identity, purity, and isotopic enrichment. The methods are analogous to those used for non-labeled Yohimbine, with the addition of mass spectrometry to verify the deuterium incorporation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A stability-indicating HPLC method is crucial for determining the chemical purity of this compound and separating it from any potential impurities or degradation products.[4]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[4]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5]
-
Flow Rate: Typically around 1.0 mL/min.[4]
-
Detection: UV detection at approximately 270 nm or 280 nm.[4]
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol or DMSO).
-
Prepare the sample solution of the material to be tested at a similar concentration.
-
Inject both the standard and sample solutions into the HPLC system.
-
The purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
-
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is essential for confirming the molecular weight of this compound and determining its isotopic enrichment. It is often coupled with a chromatographic system (LC-MS).
-
Instrumentation: A mass spectrometer, typically a quadrupole, time-of-flight (TOF), or Orbitrap instrument, coupled to an HPLC system.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used.
-
Procedure:
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum in full scan mode.
-
Confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound (approximately 358.48 m/z).
-
Assess the isotopic distribution of the molecular ion peak to confirm the incorporation of three deuterium atoms and to determine the isotopic purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the chemical structure of the molecule. The absence of a signal in the ¹H-NMR spectrum at the position corresponding to the deuterated methyl group, coupled with the corresponding signals in the ¹³C-NMR spectrum, provides definitive structural evidence.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or Methanol-d₄.
-
Procedure:
-
Dissolve an appropriate amount of the sample in the chosen deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to ensure the signals are consistent with the structure of Yohimbine and confirm the deuterium labeling at the methyl ester position.
-
Visualizations
Analytical Workflow for this compound
The following diagram illustrates a typical workflow for the quality control and analysis of a this compound sample.
Caption: A typical analytical workflow for this compound quality control.
Simplified Signaling Pathway of Yohimbine
Yohimbine's primary mechanism of action is as an antagonist of α₂-adrenergic receptors. This action leads to an increase in the release of norepinephrine. The deuterated form, this compound, is expected to have the same pharmacological targets.[6][7]
Caption: Simplified signaling pathway of Yohimbine as an α₂-adrenergic antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tlcstandards.com [tlcstandards.com]
- 3. Yohimbine-(methyl-13C,d3 ester) ≥99 atom %, ≥98% (CP) | 1261254-59-4 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pjps.pk [pjps.pk]
- 6. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Commercial Suppliers and Technical Applications of Yohimbine-d3 Analytical Standard
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Yohimbine-d3 analytical standard, its application in quantitative analysis, and the underlying pharmacology of yohimbine. This document is intended for researchers, scientists, and drug development professionals who require high-purity, stable isotope-labeled internal standards for bioanalytical method development, pharmacokinetic studies, and metabolic profiling.
Commercial Availability and Specifications
This compound is a deuterated analog of yohimbine, a well-characterized alpha-2 adrenergic receptor antagonist. The incorporation of deuterium atoms provides a mass shift that allows for its use as an ideal internal standard in mass spectrometry-based assays, ensuring accurate and precise quantification of yohimbine in complex biological matrices. Several commercial suppliers offer this compound and its closely related isotopologues as analytical standards. The following table summarizes the available quantitative data for these products.
| Supplier | Product Name | Catalog No. | CAS No. | Molecular Formula | Purity | Isotopic Enrichment | Format | Price |
| MedChemExpress | This compound | HY-12715S1 | 133146-00-6 | C₂₁H₂₃D₃N₂O₃ | ≥99.0%[1] | Not Specified | Solid/Powder | Quote Required |
| TLC Pharmaceutical Standards | This compound | Y-019 | 133146-00-6 | C₂₁H₂₃D₃N₂O₃ | Not Specified | Not Specified | Solid/Powder | Quote Required[2] |
| Toronto Research Chemicals (LGC) | This compound | Not specified | 133146-00-6 | C₂₁H₂₃D₃N₂O₃ | Not Specified | Not Specified | Not Specified | Quote Required[3] |
| Sigma-Aldrich (Merck) | Yohimbine-(methyl-¹³C,d₃ ester) | 731242 | 1261254-59-4 | ¹³CC₂₀D₃H₂₃N₂O₃ | ≥98% (CP) | ≥99 atom % ¹³C; ≥98 atom % D | Solid/Powder | Quote Required |
| MedChemExpress | Yohimbine-¹³C,d₃ | HY-12715S | 1261254-59-4 | C₂₀¹³CH₂₃D₃N₂O₃ | 99.0% | 99.00% | Solid/Powder | Quote Required |
Note: Data is subject to change and may vary by lot. It is recommended to consult the supplier's certificate of analysis for the most up-to-date information. "CP" refers to chemical purity.
Signaling Pathway of Yohimbine
Yohimbine's primary pharmacological effect is the antagonism of alpha-2 adrenergic receptors (α2-AR). These receptors are predominantly located on presynaptic neurons and function as part of a negative feedback loop to regulate the release of norepinephrine (NE). By blocking these receptors, yohimbine inhibits this negative feedback, leading to an increased release of norepinephrine into the synaptic cleft.[4][5][6] This surge in norepinephrine results in a generalized increase in sympathetic nervous system activity, affecting various physiological processes.[4][5]
Experimental Protocols
Quantitative Analysis of Yohimbine in Biological Matrices using LC-MS/MS
The use of a stable isotope-labeled internal standard like this compound is critical for compensating for variability during sample preparation and analysis by mass spectrometry.[7] The following protocol outlines a general methodology for the quantification of yohimbine in plasma or serum.
1. Materials and Reagents
-
Yohimbine analytical standard
-
This compound analytical standard (Internal Standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma/serum (blank)
2. Preparation of Stock and Working Solutions
-
Yohimbine Stock Solution (1 mg/mL): Accurately weigh and dissolve yohimbine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Calibration Standards: Serially dilute the yohimbine stock solution with methanol to prepare working solutions for calibration curve points (e.g., 0.1 to 100 ng/mL).
-
Internal Standard Working Solution (e.g., 10 ng/mL): Dilute the this compound stock solution with methanol.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma/serum sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the Internal Standard Working Solution.
-
Vortex briefly.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate yohimbine from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Yohimbine: Q1: 355.2 m/z → Q3: 144.1 m/z (example transition)
-
This compound: Q1: 358.2 m/z → Q3: 144.1 m/z (example transition)
-
-
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio (Yohimbine/Yohimbine-d3) against the concentration of the calibration standards.
-
Use a linear regression model with appropriate weighting to fit the data.
-
Determine the concentration of yohimbine in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. This compound-参数-价格-MedChemExpress (MCE) [antpedia.com]
- 2. tlcstandards.com [tlcstandards.com]
- 3. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. texilajournal.com [texilajournal.com]
The Cornerstone of Precision: A Technical Guide to the Importance of Internal Standards in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, pharmacokinetic (PK) studies form the bedrock upon which the safety and efficacy of a therapeutic candidate are understood. The accuracy and precision of the data derived from these studies are paramount. This guide delves into the critical role of internal standards (IS) in the bioanalytical methods that underpin pharmacokinetic analysis, providing a comprehensive overview of their function, selection, and application. An internal standard is a compound of known concentration added to all calibration standards, quality controls, and study samples alike, serving as a reference to ensure the integrity of the quantitative data.[1][2]
The fundamental principle of using an internal standard is to correct for the variability inherent in the analytical process.[2] From sample preparation and extraction to chromatographic separation and detection, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an IS normalizes fluctuations.[3][4] By calculating the ratio of the analyte's response to the internal standard's response, variations introduced by analyte loss during sample processing, inconsistencies in injection volume, and matrix effects that can suppress or enhance the analyte signal are effectively mitigated.[3]
The Impact of Internal Standards on Data Quality: A Quantitative Comparison
The use of an internal standard significantly enhances the precision and accuracy of bioanalytical data. The choice of internal standard is also critical, with stable isotope-labeled (SIL) internal standards being the gold standard.[5] A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[6] This makes it nearly identical to the analyte in terms of chemical and physical properties, ensuring it behaves similarly during extraction, chromatography, and ionization.[5] Structural analog internal standards, which are molecules with a similar but not identical structure to the analyte, are a viable alternative when a SIL-IS is not available.[4]
The following tables summarize quantitative data from studies comparing the performance of bioanalytical methods with and without an internal standard, and with different types of internal standards.
Table 1: Comparison of Accuracy and Precision for the Quantification of D-24851 in Plasma Using Different Internal Standard Strategies [6]
| Concentration (ng/mL) | No Internal Standard | Structural Analog IS | Stable Isotope-Labeled (SIL) IS |
| Accuracy (%) | Precision (%) | Accuracy (%) | |
| 1 | 95.0 | 15.2 | 98.0 |
| 2 | 108.0 | 12.1 | 103.0 |
| 5 | 92.0 | 10.5 | 96.0 |
| 10 | 112.0 | 9.8 | 105.0 |
| 20 | 89.0 | 8.5 | 94.0 |
| 50 | 115.0 | 7.2 | 107.0 |
| 100 | 85.0 | 6.8 | 92.0 |
Table 2: Inter-day Accuracy and Precision for the Determination of Meloxicam in Human Plasma [7]
| Spiked Concentration (ng/mL) | Without Internal Standard | With Internal Standard (Piroxicam) |
| Accuracy (%) | Precision (CV%) | |
| 15 | 102.3 | 12.4 |
| 800 | 106.9 | 11.8 |
| 1600 | 103.0 | 7.9 |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the successful implementation of internal standards in pharmacokinetic studies. Below are representative methodologies for common sample preparation techniques.
Protein Precipitation (PPT) Extraction Method
Protein precipitation is a widely used technique for the removal of proteins from biological samples like plasma or serum.[8]
Protocol:
-
To a 100 µL aliquot of the plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., containing 2 µg/mL of the IS).[9]
-
Add 250 µL of acetonitrile (ACN) to precipitate the plasma proteins.[9]
-
Vortex the mixture vigorously for 5 seconds to ensure thorough mixing.[9]
-
Centrifuge the tubes for 2 minutes at 14,800 rpm to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean vial.
-
The sample is now ready for injection into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their relative solubilities in two different immiscible liquids.[10]
Protocol:
-
Pipette 200 µL of the plasma sample into a clean tube.
-
Add a specific volume of the internal standard solution.
-
Add a buffer solution to adjust the pH, which can optimize the partitioning of the analyte and IS into the organic phase.[10]
-
Add an immiscible organic solvent (e.g., methyl-tert-butyl ether).
-
Vortex the mixture vigorously to facilitate the extraction of the analyte and IS into the organic layer.
-
Centrifuge the sample to achieve complete separation of the aqueous and organic layers.[10]
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE is a sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample.[11]
Protocol:
-
Conditioning: Pass a suitable solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.[12]
-
Equilibration: Flush the cartridge with a solvent that mimics the sample matrix (e.g., water or a specific buffer) to prepare the sorbent for sample loading.[12]
-
Sample Loading: Add the internal standard to the plasma sample. Load the plasma sample onto the conditioned and equilibrated SPE cartridge. The analyte and IS will be retained on the sorbent.[12]
-
Washing: Pass a wash solution through the cartridge to remove interfering substances while the analyte and IS remain bound to the sorbent.[12]
-
Elution: Elute the analyte and IS from the sorbent using a strong solvent.[12]
-
The collected eluate is then typically evaporated and reconstituted before analysis.
Visualizing the Role of Internal Standards
The following diagrams, generated using the DOT language, illustrate the logical workflow of using an internal standard and its role in correcting for analytical variability.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Logical diagram of internal standard correction for analytical errors.
References
- 1. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. agilent.com [agilent.com]
- 9. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 10. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 11. Sample preparation with solid-phase extraction - Scharlab Internacional [scharlab.com]
- 12. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
The Gold Standard in Quantitative Analysis: A Technical Guide to Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of analytes in complex matrices is paramount. This in-depth technical guide explores the core principles, practical applications, and significant advantages of employing stable isotope-labeled internal standards (SIL-IS) in mass spectrometry-based quantitative analysis.
Stable isotope-labeled internal standards have become the benchmark for robust and reliable quantification, offering a superior method to correct for analytical variability. By being nearly chemically identical to the analyte of interest, differing only in isotopic composition, SIL-IS co-elute and experience similar ionization effects, thus providing a highly accurate means of normalization. This guide will delve into the experimental protocols, present comparative data, and provide visual workflows to illustrate the power of this technique.
Core Principles of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][2] This subtle mass modification allows the SIL-IS to be distinguished from the endogenous analyte by a mass spectrometer, while ensuring that its chemical and physical properties remain virtually identical.[3] This near-identical behavior is the cornerstone of its effectiveness, as it allows the SIL-IS to mimic the analyte throughout the entire analytical process, from sample preparation to detection.
The primary benefits of using SIL-IS in quantitative mass spectrometry include:
-
Correction for Matrix Effects: Biological and environmental samples are complex mixtures that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. Since the SIL-IS and the analyte are affected similarly by these matrix components, the ratio of their signals remains constant, ensuring accurate quantification.
-
Improved Accuracy and Precision: By accounting for variations in sample extraction, recovery, and instrument response, SIL-IS significantly enhance the accuracy and precision of quantitative measurements.[1][4]
-
Compensation for Analyte Degradation: If the analyte of interest is unstable during sample storage or processing, the SIL-IS will likely degrade at a similar rate, allowing for accurate quantification even in the presence of degradation.
Data Presentation: Quantitative Comparison
The superiority of stable isotope-labeled internal standards over other internal standardization methods, such as the use of structural analogs, is well-documented. The following tables summarize quantitative data from various studies, highlighting the improvements in accuracy, precision, and recovery when using SIL-IS.
| Analyte | Internal Standard Type | Matrix | Mean Bias (%) | Standard Deviation (%) | n | Reference |
| Kahalalide F | Analogous | Plasma | 96.8 | 8.6 | 284 | |
| Kahalalide F | Stable Isotope-Labeled | Plasma | 100.3 | 7.6 | 340 |
Table 1: Comparison of Mean Bias and Standard Deviation for the Anticancer Drug Kahalalide F using Analogous vs. Stable Isotope-Labeled Internal Standards. This table demonstrates a significant improvement in accuracy (mean bias closer to 100%) and precision (lower standard deviation) when a SIL-IS is used.
| Analyte | Internal Standard | Recovery (%) | RSD (%) |
| Lapatinib | Zileuton (Non-isotope-labeled) | 29 - 70 | < 11 |
| Lapatinib | Lapatinib-d3 (Isotope-labeled) | Corrected for variability | < 11 |
Table 2: Recovery of Lapatinib from Cancer Patient Plasma. This table illustrates the significant inter-individual variability in the recovery of lapatinib when using a non-isotope-labeled internal standard, a variability that is effectively corrected by its stable isotope-labeled counterpart.
| Analyte | Internal Standard | Within-run CV (%) (Low Conc.) | Within-run CV (%) (Normal Conc.) | Within-run CV (%) (High Conc.) | Between-run CV (%) | Reference |
| Glucose | [¹³C₆]Glucose | 1.27 | 0.91 | 0.78 | 1.44 |
Table 3: Precision of Glucose Determination in Whole Blood using Isotope Dilution GC-MS. This table showcases the high precision (low coefficient of variation) achievable with SIL-IS across a range of concentrations.
Experimental Protocols: A Step-by-Step Guide to Isotope Dilution Mass Spectrometry
The following provides a detailed methodology for a typical quantitative analysis using stable isotope-labeled internal standards with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Preparation of Standards and Samples:
-
Stock Solutions: Prepare concentrated stock solutions of both the analyte and the stable isotope-labeled internal standard in a suitable organic solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank matrix (e.g., drug-free plasma, control tissue homogenate). A fixed concentration of the SIL-IS stock solution is added to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same blank matrix to assess the accuracy and precision of the method.
-
Sample Preparation: To each unknown biological sample, add a precise volume of the SIL-IS stock solution. This should be done at the earliest stage of sample preparation to account for any variability in subsequent steps.
2. Sample Extraction:
-
Protein Precipitation: For biological fluids like plasma or serum, a common first step is to precipitate proteins by adding a cold organic solvent (e.g., acetonitrile, methanol).
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): This is a highly effective method for sample cleanup and concentration, where the analyte is selectively retained on a solid sorbent while interferences are washed away.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the extracted samples onto a suitable HPLC or UHPLC column to separate the analyte and SIL-IS from other matrix components. The mobile phase composition and gradient are optimized to achieve good peak shape and resolution.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer, typically a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to ionize the analyte and SIL-IS.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the SIL-IS. This provides high selectivity and sensitivity.
-
4. Data Processing and Quantification:
-
Peak Integration: Integrate the peak areas of the analyte and the SIL-IS in the chromatograms.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the SIL-IS peak area against the known concentration of the analyte in the calibration standards. A linear regression model with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their analyte/SIL-IS peak area ratios onto the calibration curve.
Mandatory Visualizations
The following diagrams, created using the DOT language, provide a visual representation of the key workflows and concepts discussed in this guide.
Caption: A flowchart illustrating the key steps in a typical isotope dilution mass spectrometry workflow.
References
Methodological & Application
Application Note: High-Throughput Quantification of Yohimbine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive LC-MS/MS method for the quantification of yohimbine in human plasma. The method utilizes yohimbine-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to established guidelines and demonstrated excellent linearity, precision, accuracy, and sensitivity, making it suitable for high-throughput pharmacokinetic and toxicological studies.
Introduction
Yohimbine is an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, native to Central Africa. It is primarily known for its activity as an alpha-2 adrenergic receptor antagonist and has been used in the treatment of erectile dysfunction. Given its pharmacological activity and use in dietary supplements, a reliable and sensitive method for its quantification in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[1] This application note presents a complete LC-MS/MS workflow for the determination of yohimbine in human plasma, utilizing this compound as an internal standard to correct for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Analytes: Yohimbine hydrochloride (purity >98%) and this compound (isotopic purity >99%) were purchased from a commercial supplier.
-
Reagents: HPLC-grade methanol and acetonitrile were obtained from a reputable chemical supplier. Formic acid (LC-MS grade) and ammonium formate (LC-MS grade) were also procured. Human plasma was sourced from a certified biobank.
Instrumentation
An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.
Standard Solutions
Stock solutions of yohimbine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a methanol/water (50:50, v/v) mixture.
Sample Preparation
A protein precipitation method was used for sample preparation. To 100 µL of human plasma, 20 µL of this compound internal standard working solution (50 ng/mL) was added, followed by 300 µL of acetonitrile. The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was achieved on a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) maintained at 40°C. The mobile phase consisted of a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) at a flow rate of 0.4 mL/min.
Table 1: HPLC Gradient Program
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The analytes were quantified using Multiple Reaction Monitoring (MRM). The optimized MRM transitions and collision energies are listed in Table 2. The precursor ion for this compound ([M+H]+) is derived from its molecular weight of 357.46 g/mol . The product ion is inferred from the consistent fragmentation pattern of the yohimbine molecule, where the retro-Diels-Alder cleavage of the C-ring is the dominant pathway, which is unlikely to be affected by deuteration on the methyl ester group.
Table 2: Optimized MRM Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Yohimbine | 355.2 | 144.1 | 35 |
| This compound | 358.2 | 144.1 | 35 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of yohimbine in human plasma.
Method Validation
The method was validated for linearity, precision, accuracy, and sensitivity.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% Recovery) | 95% - 105% |
Protocols
Protocol 1: Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of yohimbine hydrochloride and this compound into separate 1 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solutions with a 50:50 mixture of methanol and water to prepare a series of calibration standards ranging from 0.5 ng/mL to 500 ng/mL.
-
Prepare a working internal standard solution of this compound at a concentration of 50 ng/mL.
-
Protocol 2: Sample Preparation from Human Plasma
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 50 ng/mL this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile.
-
Vortex the tube for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
Protocol 3: LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters described in the "Experimental" section.
-
Equilibrate the column with the initial mobile phase conditions for at least 10 minutes.
-
Create a sequence table including calibration standards, quality control samples, and unknown plasma samples.
-
Inject 5 µL of each sample.
-
Acquire data in MRM mode.
Visualizations
Caption: LC-MS/MS workflow for Yohimbine quantification.
References
Application Note: Quantitative Bioanalysis of Yohimbine in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of yohimbine in human plasma. The method utilizes a simple protein precipitation extraction procedure and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (yohimbine-d3). This approach offers high selectivity, accuracy, and precision, making it suitable for pharmacokinetic studies and other research applications requiring the quantification of yohimbine in a biological matrix.
Introduction
Yohimbine is an indole alkaloid primarily derived from the bark of the Pausinystalia yohimbe tree. It is a selective alpha-2 adrenergic receptor antagonist and has been investigated for various therapeutic purposes.[1] Accurate and reliable quantification of yohimbine in biological matrices is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the preferred method in quantitative bioanalysis using mass spectrometry.[2] It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby improving the precision and accuracy of the results.[2][3] This document provides a detailed protocol for the determination of yohimbine in human plasma using an LC-MS/MS method with a deuterated internal standard.
Experimental
Materials and Reagents
-
Yohimbine hydrochloride (Sigma-Aldrich or equivalent)
-
This compound hydrochloride (Toronto Research Chemicals or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Waters)
-
Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Preparation of Standard and Quality Control Solutions
Stock Solutions (1 mg/mL):
-
Yohimbine Stock: Accurately weigh and dissolve yohimbine hydrochloride in methanol to prepare a 1 mg/mL stock solution.
-
This compound (Internal Standard) Stock: Accurately weigh and dissolve this compound hydrochloride in methanol to prepare a 1 mg/mL stock solution.
Working Standard Solutions:
-
Prepare serial dilutions of the yohimbine stock solution with 50:50 (v/v) methanol:water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare at least three levels of quality control (QC) samples (low, medium, and high) in a similar manner.
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Experimental Protocols
Sample Preparation: Protein Precipitation
-
Label polypropylene microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
For calibration standards and QCs, spike the appropriate amount of the working standard solutions into the plasma. For unknown samples, add an equivalent volume of 50:50 methanol:water.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank matrix samples.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Yohimbine: m/z 355.2 -> 144.1This compound: m/z 358.2 -> 144.1 |
| Collision Energy | Optimized for specific instrument |
| Declustering Potential | Optimized for specific instrument |
Data Presentation
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). A summary of typical validation parameters is presented below.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Calibration Range | 1 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (%RSD) | < 15% (< 20% for LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by IS |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Note: The values presented are typical and may vary based on the specific instrumentation and laboratory conditions.
Visualizations
Caption: Experimental workflow for the quantitative bioanalysis of yohimbine.
Caption: Mechanism of action of yohimbine.
References
- 1. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? | MDPI [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Yohimbine in Plasma using Yohimbine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the quantitative analysis of yohimbine in plasma samples using a stable isotope-labeled internal standard, Yohimbine-d3, and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Introduction
Yohimbine is an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree. It is primarily known as a selective antagonist of α2-adrenergic receptors.[1][2] This mechanism of action leads to an increase in the release of norepinephrine, resulting in a sympathomimetic effect.[1][3] Due to its pharmacological properties, yohimbine has been investigated for various therapeutic applications. Accurate and precise quantification of yohimbine in plasma is crucial for pharmacokinetic studies, drug monitoring, and toxicological assessments. The use of a stable isotope-labeled internal standard like this compound is best practice for mass spectrometry-based quantification as it corrects for matrix effects and variations in sample processing and instrument response, thereby improving the robustness and precision of the method.[4]
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of yohimbine in humans and typical validation parameters for a UPLC-MS/MS method.
Table 1: Pharmacokinetic Parameters of Yohimbine in Humans
| Parameter | Value | Reference |
| Elimination Half-Life (t½) | 0.25 - 2.5 hours | --INVALID-LINK-- |
| Volume of Distribution (Vss) | 74 L (range 26 to 127 L) | --INVALID-LINK-- |
| Total Plasma Clearance | 117 L/h | --INVALID-LINK-- |
| Maximal Serum Concentration (Cmax) | 10.3 ± 0.88 ng/mL (after 10 mg oral dose) | --INVALID-LINK-- |
| Time to Maximal Concentration (Tmax) | ~30 minutes | --INVALID-LINK-- |
Table 2: UPLC-MS/MS Method Validation Parameters for Yohimbine Analysis in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.23 - 250 ng/mL | --INVALID-LINK-- |
| Lower Limit of Quantification (LLOQ) | 0.23 ng/mL | --INVALID-LINK-- |
| Accuracy | Within ±15% of nominal concentration | Based on typical FDA guidelines |
| Precision (CV%) | <15% | Based on typical FDA guidelines |
| Recovery | 99.3 - 110.4% | --INVALID-LINK-- |
Experimental Protocols
This section details the materials and methods for the quantification of yohimbine in plasma.
Materials and Reagents
-
Yohimbine hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Microcentrifuge tubes
-
Pipettes and tips
-
UPLC-MS/MS system
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of yohimbine in plasma.
1. Preparation of Stock and Working Solutions
-
Yohimbine Stock Solution (1 mg/mL): Accurately weigh and dissolve yohimbine hydrochloride in methanol to prepare a 1 mg/mL stock solution.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride in methanol to prepare a 1 mg/mL stock solution.
-
Working Solutions: Serially dilute the stock solutions with a 50:50 (v/v) mixture of methanol and water to prepare working solutions for calibration standards and quality controls.
2. Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add 10 µL of the this compound working solution (internal standard).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
3. UPLC-MS/MS Analysis
The following parameters are based on a validated method for yohimbine analysis in human plasma and can be adapted for other UPLC-MS/MS systems.[5]
Table 3: UPLC and Mass Spectrometry Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Column Temperature | 40°C |
| Mobile Phase | Acetonitrile:Water:Formic Acid (60:40:0.1, v/v/v) |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Waters Xevo TQ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.3 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 650 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Yohimbine | 355.19 | 144.0 | 64 | 30 |
| This compound | 358.19 | 144.0 | 64 | 30 |
Note: The MRM transition for this compound assumes the deuterium atoms are not on the fragment ion. The exact transition should be optimized based on the specific labeled position.
4. Data Analysis
-
Integrate the peak areas for yohimbine and this compound.
-
Calculate the peak area ratio of yohimbine to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of yohimbine in the plasma samples from the calibration curve using linear regression.
Yohimbine Signaling Pathway
Yohimbine's primary pharmacological effect is the antagonism of presynaptic α2-adrenergic receptors. These receptors are part of a negative feedback loop that regulates the release of norepinephrine from sympathetic neurons. By blocking these receptors, yohimbine inhibits this negative feedback, leading to an increased release of norepinephrine into the synaptic cleft.[1][3] This results in an overall increase in sympathetic nervous system activity.
Diagram of Yohimbine's Mechanism of Action
Caption: Yohimbine blocks presynaptic α2-adrenergic receptors, increasing norepinephrine release.
References
- 1. Ergogenic and Sympathomimetic Effects of Yohimbine: A Review | MDPI [mdpi.com]
- 2. Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Reserpine, Rescinnamine, and Yohimbine in Human Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Yohimbine Analysis Using Yohimbine-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of yohimbine in biological matrices, specifically utilizing yohimbine-d3 as an internal standard to ensure accuracy and precision. The following sections detail various sample preparation techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Yohimbine is an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, primarily known for its activity as an α2-adrenergic receptor antagonist. Its therapeutic potential and use in dietary supplements necessitate robust and reliable analytical methods for its quantification in biological fluids for pharmacokinetic, toxicokinetic, and drug monitoring studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, leading to highly accurate and precise results.
Quantitative Data Summary
The following table summarizes typical performance characteristics of the described sample preparation methods for yohimbine analysis using this compound and LC-MS/MS.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Matrix | Plasma, Serum | Plasma, Urine | Plasma, Serum, Urine |
| Extraction Recovery | > 90% | 85 - 105% | > 95% |
| Matrix Effect | Moderate to High | Low to Moderate | Minimal |
| Lower Limit of Quantification (LLOQ) | ~0.5 ng/mL | ~0.2 ng/mL | ~0.1 ng/mL |
| Precision (%RSD) | < 15% | < 10% | < 10% |
| Accuracy (%Bias) | ± 15% | ± 10% | ± 10% |
Experimental Protocols
Protein Precipitation (PPT) for Plasma/Serum Samples
This protocol offers a rapid and straightforward method for sample cleanup, suitable for high-throughput analysis.
Materials:
-
Blank plasma/serum
-
Yohimbine standard stock solution
-
This compound internal standard (IS) stock solution
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Microcentrifuge
-
Vortex mixer
-
LC-MS/MS system
Protocol:
-
Sample Spiking: To 100 µL of plasma/serum sample in a microcentrifuge tube, add 10 µL of this compound working solution (e.g., 100 ng/mL in 50% methanol) and vortex briefly. For calibration standards and quality control samples, spike with the appropriate concentration of yohimbine working solution before adding the internal standard.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Application Note: Quantitative Analysis of Yohimbine in Human Plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with Yohimbine-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Yohimbine is an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree. It is a selective antagonist of α2-adrenergic receptors and has been investigated for various therapeutic applications. Accurate and reliable quantification of yohimbine in biological matrices is crucial for pharmacokinetic studies and drug development. This application note describes a sensitive and robust HPLC-MS/MS method for the determination of yohimbine in human plasma, utilizing its deuterated analog, Yohimbine-d3, as an internal standard to ensure high precision and accuracy.
Principle of the Method
This method employs protein precipitation for sample cleanup, followed by reversed-phase high-performance liquid chromatography (HPLC) for the separation of yohimbine and its internal standard, this compound. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The use of a stable isotope-labeled internal standard minimizes matrix effects and compensates for variability during sample preparation and injection.[1][2]
Experimental Protocols
Materials and Reagents
-
Yohimbine hydrochloride (analytical standard)
-
This compound hydrochloride (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve yohimbine and this compound in methanol to obtain primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the yohimbine primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Sample Preparation
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.
-
Add 100 µL of the appropriate matrix (human plasma) to each tube.
-
Spike 10 µL of the respective yohimbine working standard solutions into the calibration and QC tubes. Add 10 µL of 50:50 methanol:water to the blank and unknown sample tubes.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except the blank. Add 20 µL of 50:50 methanol:water to the blank.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (protein precipitation agent) to each tube.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or HPLC vials.
-
Inject 5 µL into the HPLC-MS/MS system.
Data Presentation
Chromatographic and Mass Spectrometric Conditions
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| Mass Spectrometer | Triple Quadrupole with ESI source |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Compound |
Note: MS conditions may require optimization for different instruments.
Method Validation Summary (Illustrative Data)
The following tables present typical validation results for a bioanalytical method of this nature.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Yohimbine | 0.5 - 500 | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | ≤15 | ≤15 | 85-115 |
| Low | 1.5 | ≤15 | ≤15 | 85-115 |
| Medium | 75 | ≤15 | ≤15 | 85-115 |
| High | 400 | ≤15 | ≤15 | 85-115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 85-115 | 85-115 |
| High | 400 | 85-115 | 85-115 |
Mandatory Visualizations
Experimental Workflow
Caption: HPLC-MS/MS experimental workflow for Yohimbine analysis.
Yohimbine Signaling Pathway Inhibition
Yohimbine has been shown to suppress the proliferation of vascular smooth muscle cells stimulated by platelet-derived growth factor (PDGF)-BB. This effect is mediated through the downregulation of the Phospholipase C-γ1 (PLCγ1) signaling pathway. The diagram below illustrates this inhibitory mechanism.
Caption: Yohimbine's inhibition of the PLCγ1 signaling pathway.
References
Application Note and Protocol: Preparation of a Standard Curve for Yohimbine Analysis Using Yohimbine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yohimbine, an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, is utilized both as a prescription drug and a component in dietary supplements. Accurate quantification of yohimbine in biological matrices and product formulations is crucial for pharmacokinetic studies, quality control, and safety assessments. The use of a stable isotope-labeled internal standard, such as Yohimbine-d3, is the gold standard for quantitative analysis by mass spectrometry. This internal standard closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and improving the accuracy and precision of the method.[1]
This document provides a detailed protocol for the preparation of a yohimbine calibration curve using this compound as an internal standard, primarily for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Experimental Protocols
Materials and Reagents
-
Yohimbine hydrochloride (or free base) reference standard
-
This compound (deuterated internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Dimethyl sulfoxide (DMSO)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank biological matrix (e.g., human plasma, serum)
Preparation of Stock Solutions
2.2.1. Yohimbine Primary Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of yohimbine reference standard.
-
Dissolve in a 10 mL volumetric flask using methanol or a 1:1 (v/v) mixture of acetonitrile and water.[2]
-
Vortex until fully dissolved.
-
Store the stock solution at -20°C or -80°C in a tightly sealed container.
2.2.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL)
-
Accurately weigh 1 mg of this compound.
-
Dissolve in a 1 mL volumetric flask using methanol or DMSO.
-
Vortex until fully dissolved.
-
Store the stock solution at -20°C or -80°C. Stock solutions in DMSO are stable for up to 6 months at -80°C.
Preparation of Working Solutions
2.3.1. Yohimbine Working Standard Solutions
Prepare a series of working standard solutions by serially diluting the yohimbine primary stock solution with the appropriate solvent (e.g., methanol or acetonitrile/water). The concentration of these working solutions will be used to spike into the blank matrix to create the calibration curve standards.
2.3.2. This compound Internal Standard (IS) Working Solution (e.g., 1 µg/mL)
-
Dilute the this compound stock solution with methanol or acetonitrile to a final concentration of 1 µg/mL.
-
This working solution will be added to all calibration standards, quality control (QC) samples, and unknown samples.
Preparation of Calibration Curve Standards
-
Label a set of microcentrifuge tubes for each point in the calibration curve (e.g., Blank, LLOQ, Cal 1-8).
-
To each tube (except the blank), add the appropriate volume of the corresponding yohimbine working standard solution to a fixed volume of the blank biological matrix (e.g., 200 µL of plasma).[3]
-
To every tube (including the blank, but a double blank without IS should also be prepared for selectivity assessment), add a fixed volume of the this compound IS working solution (e.g., 10 µL of 1 µg/mL IS solution).[3]
-
Vortex each tube for 30 seconds to ensure homogeneity.
The final concentrations of yohimbine in the calibration standards should cover the expected range of the unknown samples.
Sample Preparation (Protein Precipitation)
-
To each 200 µL of the prepared calibration standards, QCs, and unknown samples, add 770 µL of acetonitrile.[3] This will precipitate the proteins in the plasma.
-
Vortex the samples for 1.5 minutes.[3]
-
Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant (e.g., 600 µL) to a clean HPLC vial for LC-MS/MS analysis.[3]
Data Presentation
The following tables summarize typical quantitative data for yohimbine analysis using an internal standard with LC-MS/MS.
Table 1: Example Yohimbine Calibration Curve Concentrations
| Standard ID | Yohimbine Concentration (pg/mL) |
| LLOQ | 5 |
| Cal 1 | 10 |
| Cal 2 | 50 |
| Cal 3 | 200 |
| Cal 4 | 500 |
| Cal 5 | 1000 |
| Cal 6 | 2000 |
| Cal 7 | 2500 |
LLOQ: Lower Limit of Quantification. This is an example concentration range and should be adapted based on the specific assay requirements. A study demonstrated a linear calibration range of 5-2500 pg/ml for yohimbine in plasma.[2]
Table 2: Method Validation Parameters for Yohimbine Quantification
| Parameter | Typical Value/Range |
| Linearity (R²) | > 0.99[4][5] |
| Accuracy (Recovery) | 85% - 115% |
| Precision (%RSD) | < 15% |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL[2] |
| Limit of Detection (LOD) | 0.1 ng/mL[6] |
%RSD: Percent Relative Standard Deviation
Experimental Workflow and Signaling Pathways
The following diagram illustrates the general workflow for preparing a standard curve and analyzing samples using an internal standard.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. scispace.com [scispace.com]
- 3. Simultaneous Determination of Reserpine, Rescinnamine, and Yohimbine in Human Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
Application of Yohimbine-d3 in Forensic Toxicology: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yohimbine, an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, is a substance of significant interest in forensic toxicology.[1][2] It is encountered in cases involving dietary supplements, suspected performance enhancement, and accidental or intentional overdose.[3][4][5] Accurate and robust analytical methods are crucial for the quantification of yohimbine in various matrices, including blood, urine, and complex commercial preparations.[2][6][7] The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.[8][9] Yohimbine-d3, a deuterated analog of yohimbine, serves as an ideal internal standard for this purpose, ensuring the precision and accuracy of forensic analyses.[6]
This document provides detailed application notes and protocols for the use of this compound in the forensic toxicological analysis of yohimbine.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (ID-MS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. Since the deuterated internal standard is chemically identical to the analyte (yohimbine), it behaves similarly during extraction, derivatization, and chromatographic separation. However, it is distinguishable by its higher mass in the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, correcting for any sample loss during preparation or fluctuations in instrument performance.[8][9]
Application Notes
Primary Application: Internal Standard for Quantitative Analysis
This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of yohimbine in biological and non-biological samples. Its use significantly improves the robustness and precision of the analytical method.[6]
Matrices:
-
Forensic Toxicology: Blood, urine, plasma, serum, and vitreous humor.[4][7]
-
Dietary Supplement Analysis: Herbal mixtures, powders, capsules, and liquids to quantify yohimbine content and detect potential adulteration.[5][10][11][12]
-
Pharmaceutical Analysis: Quality control of pharmaceutical preparations containing yohimbine.[13]
Advantages of Using this compound:
-
Improved Accuracy and Precision: Compensates for matrix effects and variations in extraction efficiency.[6]
-
High Specificity: The distinct mass-to-charge ratio (m/z) of this compound allows for its unambiguous detection alongside the native analyte.
-
Co-elution with Analyte: As a deuterated analog, it has nearly identical chromatographic retention time as yohimbine, ensuring that it experiences the same analytical conditions.
Experimental Protocols
The following are generalized protocols for the analysis of yohimbine using this compound as an internal standard. These should be adapted and validated for specific laboratory instrumentation and sample matrices.
Protocol 1: Analysis of Yohimbine in Biological Fluids (Blood/Urine) by LC-MS/MS
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the biological fluid (e.g., blood, urine), add a known concentration of this compound internal standard solution (e.g., 100 ng/mL).
-
Vortex the sample for 30 seconds.
-
Add 5 mL of a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).
-
Vortex vigorously for 2 minutes to extract the analytes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of methanol/water) for LC-MS/MS analysis.
2. Chromatographic Conditions (Example)
| Parameter | Value |
| Chromatograph | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
3. Mass Spectrometry Conditions (Example)
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temp. | 500°C |
| MRM Transitions | Yohimbine: m/z 355.2 → 144.1 (Quantifier), 355.2 → 212.1 (Qualifier) This compound: m/z 358.2 → 144.1 (Quantifier) |
| Collision Energy | Optimized for the specific instrument |
Protocol 2: Analysis of Yohimbine in Dietary Supplements
1. Sample Preparation (Solid-Liquid Extraction)
-
Accurately weigh a portion of the homogenized supplement powder or the contents of a capsule.
-
Add a known volume of extraction solvent (e.g., methanol) containing a known concentration of this compound.
-
Sonicate the mixture for 30 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. A dilution step may be necessary depending on the expected concentration of yohimbine.
2. Chromatographic and Mass Spectrometry Conditions
The same conditions as described in Protocol 1 can be used as a starting point, with potential modifications to the gradient to handle the more complex matrix of dietary supplements.
Data Presentation
Table 1: Example Calibration Curve Data for Yohimbine Analysis
| Concentration (ng/mL) | Yohimbine Peak Area | This compound Peak Area | Peak Area Ratio (Yohimbine/Yohimbine-d3) |
| 1 | 1,520 | 150,000 | 0.010 |
| 5 | 7,650 | 152,000 | 0.050 |
| 10 | 15,300 | 151,000 | 0.101 |
| 50 | 75,900 | 149,000 | 0.509 |
| 100 | 151,000 | 150,500 | 1.003 |
| 500 | 755,000 | 151,000 | 5.000 |
| R² | 0.999 |
Table 2: Method Validation Parameters for Yohimbine Quantification
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Recovery | 95 - 105% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
Note: The values presented in these tables are for illustrative purposes and will vary depending on the specific analytical method and instrumentation.
Visualizations
Caption: Workflow for the analysis of yohimbine using this compound.
Caption: Logical relationship of this compound in quantitative analysis.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of yohimbine in forensic toxicology and related fields. The protocols and data presented here provide a framework for the development and validation of robust analytical methods. The inherent advantages of isotope dilution mass spectrometry, facilitated by the use of deuterated standards like this compound, ensure the high quality and defensibility of analytical results in a forensic setting.
References
- 1. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas chromatographic determination of yohimbine in commercial yohimbe products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical quantities of yohimbine found in dietary supplements in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A liquid chromatographic procedure for the analysis of yohimbine in equine serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Yohimbine in Dietary Supplements Using Yohimbine-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yohimbine is an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree and is a common ingredient in dietary supplements marketed for weight loss, enhanced athletic performance, and as an aphrodisiac. Due to the potential for significant side effects and the prevalence of adulterated or mislabeled products, accurate and robust analytical methods for the quantification of yohimbine in complex matrices like dietary supplements are crucial for quality control and regulatory compliance.[1] This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of yohimbine, utilizing its deuterated analog, Yohimbine-d3, as an internal standard to ensure high accuracy and precision.
The primary pharmacological action of yohimbine is the blockade of presynaptic α2-adrenergic receptors, which leads to an increase in the release of norepinephrine.[2][3][4][5] This sympathomimetic effect is responsible for its physiological activity.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for the extraction of analytes from complex matrices.[6][7]
Materials:
-
Dietary supplement sample (capsule, powder, or liquid)
-
This compound internal standard solution (1 µg/mL in methanol)
-
Acetonitrile (ACN) with 1% acetic acid
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium acetate (NaOAc)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (15 mL and 2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Accurately weigh a representative portion of the homogenized dietary supplement (e.g., 1 g of powder) into a 15 mL centrifuge tube.
-
For liquid samples, pipette an equivalent volume.
-
Spike the sample with 100 µL of the 1 µg/mL this compound internal standard solution.
-
Add 10 mL of ACN with 1% acetic acid.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaOAc.
-
Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 650 L/hr |
MRM Transitions:
The following MRM transitions should be optimized for the specific instrument used. The transitions for this compound are inferred from the mass shift of the labeled methyl ester group.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Yohimbine | 355.2 | 144.1 | 25 |
| 355.2 | 212.1 | 20 | |
| This compound | 358.2 | 144.1 | 25 |
| 358.2 | 215.1 | 20 |
Data Presentation
Method Validation Summary
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for yohimbine analysis.[6][8]
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Calibration Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | < 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.2 ng/mL |
| Accuracy (Recovery) | 99% - 103% |
| Precision (%RSD) | < 5% |
Quantification of Yohimbine in Dietary Supplements
The following table presents example data for yohimbine content found in commercially available dietary supplements.
| Sample ID | Labeled Yohimbine Content (mg/serving) | Measured Yohimbine Content (mg/serving) |
| DS-001 | 5.0 | 4.8 |
| DS-002 | 2.5 | 3.1 |
| DS-003 | Not specified | 1.2 |
| DS-004 | 10.0 | Not Detected |
Visualizations
Yohimbine Signaling Pathway```dot
References
- 1. A Standard for Quantifying Yohimbe in Dietary Supplements | NIST [nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of yohimbine, sildenafil, vardenafil and tadalafil in dietary supplements using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common issues with deuterated internal standards in LC-MS
Welcome to the Technical Support Center for LC-MS analysis using deuterated internal standards. This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard (IS) eluting at a different retention time than my analyte?
A: This phenomenon, known as the "isotope effect," is a common issue with deuterated internal standards.[1][2] The substitution of hydrogen with the heavier deuterium isotope can lead to slight changes in the physicochemical properties of the molecule, such as lipophilicity.[3] This can cause the deuterated standard to interact differently with the stationary phase of the LC column, resulting in a shift in retention time.[2][3][4] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2]
Q2: What is isotopic contribution or "crosstalk," and how can it affect my results?
A: Isotopic contribution, or crosstalk, refers to the overlap of mass signals between the analyte and the deuterated internal standard. This can happen in two ways:
-
The signal from the deuterated standard can contribute to the signal of the analyte.
-
The signal from the analyte can contribute to the signal of the deuterated standard.
This issue is more pronounced when the mass difference between the analyte and the internal standard is small. The presence of unlabeled impurities in the internal standard can also lead to artificially high analyte concentrations.
Q3: Can my deuterated internal standard lose its deuterium labels during my experiment?
A: Yes, this is known as back-exchange. Deuterium atoms can exchange with protons from the solvent (like water) under certain conditions.[5][6] This is more likely to occur if the deuterium labels are in chemically labile positions, such as on heteroatoms (O, N) or on carbons adjacent to carbonyl groups.[6] This back-exchange can lead to a decrease in the internal standard signal and a corresponding, artificial increase in the analyte signal.
Q4: I'm using a deuterated internal standard, so why am I still seeing matrix effects?
A: While deuterated internal standards are designed to compensate for matrix effects by co-eluting with the analyte, they don't always provide complete correction.[7][8] "Differential matrix effects" can occur when the analyte and the internal standard are not affected by ion suppression or enhancement to the same degree.[7][8] This can be exacerbated by slight differences in retention time, where the analyte and internal standard elute into regions of varying matrix suppression.[7]
Troubleshooting Guides
Issue 1: Chromatographic Separation of Analyte and Deuterated Internal Standard
If you observe a retention time shift between your analyte and deuterated internal standard, it can lead to inaccurate quantification due to differential matrix effects.
Troubleshooting Workflow
Caption: Troubleshooting workflow for retention time mismatch.
Experimental Protocols
Protocol 1: Modifying the Mobile Phase Gradient
-
Objective: To achieve co-elution of the analyte and internal standard.
-
Procedure:
-
Systematically adjust the gradient slope of your mobile phase. A shallower gradient can often improve the resolution between closely eluting compounds, but in this case, a faster gradient might help to merge the peaks.
-
Experiment with different starting and ending percentages of the organic solvent.
-
If using isocratic elution, adjust the percentage of the organic solvent.
-
-
Expected Outcome: The retention times of the analyte and internal standard become identical or acceptably close, ensuring they experience similar matrix effects.[3]
Protocol 2: Evaluating a Different LC Column
-
Objective: To find a stationary phase that does not differentiate between the analyte and the deuterated internal standard.
-
Procedure:
-
Select a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column).
-
Consider a column with a different particle size or length.
-
Perform initial screening runs with the new column using your existing method, then optimize the gradient as needed.
-
-
Expected Outcome: The new column provides co-elution of the analyte and internal standard.
Issue 2: Isotopic Contribution and Crosstalk
Crosstalk from your deuterated internal standard can lead to an overestimation of your analyte concentration, particularly at the lower limit of quantitation (LLOQ).
Troubleshooting and Verification
Caption: Workflow to assess and mitigate isotopic crosstalk.
Quantitative Data Summary
| Parameter | Acceptance Criteria | Rationale |
| Contribution of IS to Analyte Signal at LLOQ | < 20% | To ensure the accuracy of low-concentration samples. |
| Contribution of Analyte to IS Signal at ULOQ | < 5% | To maintain the stability of the internal standard response across the calibration range. |
| Unlabeled Analyte Impurity in IS | As low as possible, ideally < 0.1% | To prevent artificial inflation of the analyte concentration. |
Experimental Protocol
Protocol 3: Assessing Isotopic Contribution
-
Objective: To quantify the degree of crosstalk between the analyte and the internal standard.
-
Procedure:
-
IS to Analyte: Prepare a sample containing the internal standard at the concentration used in the assay, but without the analyte. Analyze this sample and measure the peak area in the analyte's mass transition.
-
Analyte to IS: Prepare a sample containing the analyte at the upper limit of quantitation (ULOQ), but without the internal standard. Analyze this sample and measure the peak area in the internal standard's mass transition.
-
Blank Matrix with IS: Spike a blank matrix sample with the internal standard and analyze to confirm that there are no matrix interferences at the analyte's retention time and mass transition.
-
-
Calculation:
-
% Contribution (IS to Analyte) = (Area of analyte in IS-only sample / Area of analyte at LLOQ) * 100
-
% Contribution (Analyte to IS) = (Area of IS in ULOQ analyte-only sample / Area of IS in a standard sample) * 100
-
-
Expected Outcome: The calculated contributions should be within the acceptance criteria defined in the table above. If not, a different internal standard with a larger mass difference or higher isotopic purity may be required.[9]
Issue 3: Stability of Deuterium Labels (Back-Exchange)
The loss of deuterium labels can compromise the integrity of your quantitative data.
Troubleshooting and Verification
Caption: Decision tree for investigating deuterium back-exchange.
Experimental Protocol
Protocol 4: Assessing Deuterium Back-Exchange
-
Objective: To determine the stability of the deuterium labels on the internal standard under experimental conditions.
-
Procedure:
-
Prepare solutions of the deuterated internal standard in the various solvents and matrices used in your sample preparation and analysis (e.g., water, plasma, mobile phase).
-
Incubate these solutions at the temperatures they would be exposed to during the experiment (e.g., room temperature, 4°C, autosampler temperature).
-
Analyze the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Monitor the peak area of the internal standard and look for any appearance or increase in the peak area of the unlabeled analyte.
-
-
Expected Outcome: A stable deuterated internal standard will show no significant decrease in its signal and no significant increase in the unlabeled analyte's signal over time. An increase of 28% in the non-labeled compound was observed after incubating a deuterated compound in plasma for one hour in one study, rendering the internal standard unsuitable. If back-exchange is observed, it is crucial to select an internal standard with deuterium labels in more stable positions or switch to a ¹³C or ¹⁵N labeled standard.[5][6]
References
- 1. scispace.com [scispace.com]
- 2. academic.oup.com [academic.oup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. myadlm.org [myadlm.org]
- 8. researchgate.net [researchgate.net]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Troubleshooting poor peak shape with Yohimbine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of Yohimbine-d3, with a focus on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: Why am I observing peak tailing with this compound in my reversed-phase HPLC analysis?
Peak tailing for this compound, a basic compound, in reversed-phase chromatography is often attributed to secondary interactions between the analyte and the stationary phase. The primary cause is typically the interaction of the positively charged amine groups on the yohimbine molecule with negatively charged residual silanol groups on the silica-based column packing material.[1][2][3][4] This interaction leads to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a tailed peak.
Other potential causes for peak tailing that should be investigated include:
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of this compound, contributing to peak asymmetry.[2][3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][4][5]
-
Column Degradation: Over time, columns can degrade, leading to a loss of performance and poor peak shapes.[1][6]
-
Extra-Column Effects: Issues with the HPLC system itself, such as excessive tubing length or dead volume, can cause band broadening and peak tailing.[1][2][7]
Q2: How does the deuterium labeling in this compound affect its chromatographic behavior?
Deuterium-labeled compounds, like this compound, can exhibit slightly different chromatographic behavior compared to their non-deuterated (protium) analogs. This is known as the chromatographic isotope effect.[8] In many cases, deuterated compounds elute slightly earlier than their protiated counterparts in reversed-phase chromatography.[8][9] This is because the deuterium atoms can slightly alter the molecule's interaction with the stationary phase.[8] While this effect is usually small, it's an important consideration when developing a method or comparing results with a non-deuterated yohimbine standard. The number of deuterium atoms can influence the magnitude of the retention time shift.[9]
Q3: What are the recommended starting conditions for a robust HPLC method for this compound to achieve good peak shape?
Based on established methods for yohimbine analysis, a good starting point for achieving symmetrical peaks for this compound would be to use a reversed-phase C18 column with a mobile phase designed to suppress silanol interactions.
Here are some recommended starting parameters:
-
Mobile Phase: A mixture of methanol or acetonitrile and water is common. To minimize peak tailing, it is crucial to control the pH and consider additives.
-
Low pH: Operating at a low pH (e.g., pH 2.5-3.5) ensures that the silanol groups on the stationary phase are protonated and less likely to interact with the positively charged yohimbine molecule.[3]
-
High pH with Additives: Alternatively, a higher pH (e.g., pH 7-8) can be used, often with a mobile phase additive like triethylamine or ammonium hydroxide.[10][11] These additives act as competing bases, masking the silanol groups and preventing them from interacting with the analyte.
-
-
Column: A high-purity, end-capped C18 column is recommended to minimize the number of available residual silanol groups.[2][3]
-
Temperature: Column temperature can influence peak shape. A good starting point is typically between 25-40°C.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide will walk you through a systematic approach to troubleshooting peak tailing for this compound.
Step 1: Evaluate the Mobile Phase
| Potential Issue | Recommended Action | Expected Outcome |
| Inappropriate pH | If using a neutral pH without additives, lower the mobile phase pH to ~3.0 using an acid like formic acid or phosphoric acid.[3][12] | Improved peak symmetry due to suppression of silanol interactions. |
| Inadequate Buffering | Ensure the buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH.[1] | Consistent peak shape and retention time. |
| Missing Additive | If operating at a neutral or higher pH, add a competing base like triethylamine (0.1-0.5%) or use a mobile phase with ammonium hydroxide (0.1%).[10][11] | Sharper, more symmetrical peaks. |
Step 2: Assess the Column
| Potential Issue | Recommended Action | Expected Outcome |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds.[6] | Restoration of peak shape and column performance. |
| Column Degradation | If the column is old or has been used extensively, replace it with a new, high-purity, end-capped C18 column.[1][6] | Improved peak shape and efficiency. |
| Inappropriate Column Chemistry | For basic compounds like yohimbine, consider using a column with a polar-embedded phase or a base-deactivated stationary phase.[2] | Reduced tailing due to shielding of silanol groups. |
Step 3: Check Injection and Sample Parameters
| Potential Issue | Recommended Action | Expected Outcome |
| Sample Overload | Reduce the injection volume or dilute the sample.[1][4][5] | More symmetrical, less broad peaks. |
| Strong Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.[1][13] | Sharper peaks without distortion. |
Experimental Protocols
Protocol 1: HPLC Method for Symmetrical Peak Shape of this compound
This protocol provides a starting point for developing a robust HPLC method for this compound analysis.
-
Instrumentation: Standard HPLC or UHPLC system with UV or Mass Spectrometric detection.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped.[10]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min[10]
-
Column Temperature: 30°C
-
Injection Volume: 5-10 µL
-
Sample Preparation: Dissolve the this compound standard in the initial mobile phase composition (90% A: 10% B).
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Mechanism of peak tailing for basic compounds.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. i01.yizimg.com [i01.yizimg.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aensiweb.com [aensiweb.com]
- 13. halocolumns.com [halocolumns.com]
- 14. biomedres.info [biomedres.info]
Addressing matrix effects in yohimbine analysis with an internal standard
Technical Support Center: Yohimbine Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing matrix effects in the quantitative analysis of yohimbine using an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in yohimbine bioanalysis?
A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as yohimbine, by co-eluting, undetected components in the sample matrix. In bioanalysis of complex matrices like plasma or serum, endogenous components like phospholipids can interfere with the ionization of yohimbine in the mass spectrometer source. This interference can lead to inaccurate and imprecise quantification, compromising the reliability of study results.
Q2: How can I identify if my yohimbine analysis is being affected by matrix effects?
A: Matrix effects can be assessed both qualitatively and quantitatively. A common quantitative method is the post-extraction spike comparison. This involves comparing the peak response of yohimbine spiked into an extracted blank matrix sample to the response of yohimbine in a neat (pure) solvent. A significant difference in response indicates the presence of matrix effects. An ideal matrix factor (MF), which is the ratio of the peak area in the matrix to the peak area in the neat solution, should be between 0.75 and 1.25.
Q3: What is an internal standard (IS) and how does it help address matrix effects?
A: An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls.[1] It is used to correct for variability during the analytical process, including sample preparation, injection volume differences, and matrix effects.[2] Because the IS is subjected to the same experimental conditions as the analyte, any signal suppression or enhancement caused by the matrix should affect both the analyte and the IS similarly.[3] Quantification is then based on the ratio of the analyte's response to the IS's response, which normalizes these variations and improves accuracy and precision.[1]
Q4: What are the characteristics of a good internal standard for yohimbine analysis?
A: The ideal internal standard should have physicochemical properties as similar as possible to yohimbine to ensure it behaves similarly during extraction and analysis.[4] The best choice is a stable isotope-labeled (SIL) version of yohimbine (e.g., deuterium-labeled yohimbine).[3][5] SIL internal standards have nearly identical extraction recovery and experience the same degree of ionization suppression or enhancement as the analyte.[3] If a SIL-IS is unavailable, a structural analog that is not present in the sample can be used, but it must be thoroughly validated to ensure it adequately tracks yohimbine's behavior.[2][6]
Q5: Besides using an internal standard, what other strategies can I employ to minimize matrix effects?
A: Several strategies can be used in conjunction with an internal standard:
-
Improve Sample Cleanup: More rigorous sample preparation techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are more effective at removing interfering matrix components (e.g., phospholipids) than simpler methods like Protein Precipitation (PPT).[7]
-
Optimize Chromatography: Adjusting the chromatographic method to achieve baseline separation between yohimbine and matrix interferences is highly effective. This can involve changing the mobile phase, gradient, or using a different column chemistry.[6]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing their impact on ionization.
Troubleshooting Guides
Problem: Poor reproducibility or accuracy in my yohimbine quantification.
| Possible Cause | Recommended Action |
| Inconsistent Internal Standard (IS) Response | Review the peak areas of the IS across the entire analytical run. Significant variability (>15-20%) or trends (drifting up or down) suggest issues. Investigate potential causes such as inconsistent sample preparation, IS instability, or instrument drift.[2] |
| Inadequate Sample Preparation | The chosen sample preparation method (e.g., PPT) may not be sufficiently removing matrix interferences. Consider switching to a more effective technique like LLE or SPE.[7] |
| The IS is not co-eluting with Yohimbine | If the IS and yohimbine have different retention times, they may be affected differently by the matrix components eluting at their respective times. Adjust chromatographic conditions to bring retention times closer or select a more suitable IS. |
| Cross-talk between Analyte and IS | Ensure that the mass spectrometry transitions (MRM) for yohimbine and the IS do not have signal contributions from each other. Verify the purity of the IS to ensure it is not contaminated with the unlabeled analyte.[3] |
Problem: I am observing significant ion suppression or enhancement.
| Possible Cause | Recommended Action |
| Co-elution with Phospholipids (in plasma/serum) | Phospholipids are a primary cause of matrix effects in plasma. Implement a sample preparation strategy specifically designed to remove them, such as SPE with a phospholipid removal plate or a robust LLE protocol.[7] |
| Insufficient Chromatographic Separation | The analytical column may not be retaining yohimbine adequately, causing it to elute in a region with heavy matrix interference. Experiment with different columns (e.g., C18, HILIC) or modify the mobile phase to improve retention and separation.[6] |
| High Sample Concentration | The concentration of matrix components may be saturating the ESI source. Try diluting the final extract before injection to reduce the overall matrix load. |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma via Liquid-Liquid Extraction (LLE)
This is a general protocol and should be optimized for your specific application.
-
Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the IS working solution (e.g., deuterium-labeled yohimbine in methanol) to each tube.
-
pH Adjustment: Add 100 µL of a basic buffer (e.g., 0.1 M sodium carbonate, pH 9-10) to each tube to ensure yohimbine is in its non-ionized form. Vortex briefly.
-
Extraction: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Mixing: Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Phase Separation: Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex to ensure the residue is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Parameters for Yohimbine Analysis
These parameters provide a starting point for method development.
-
LC System: UHPLC system
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.[8]
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.[7][8]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[7][8]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute yohimbine, followed by a wash and re-equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 30 - 40°C
-
Injection Volume: 2 - 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Example Transitions: For yohimbine, a precursor ion of m/z 355.2 could produce a product ion of m/z 144.0.[8] These transitions must be optimized on your specific instrument.
Data & Visualizations
Data Tables
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Efficacy in Removing Interferences | Common Issues |
| Protein Precipitation (PPT) | A miscible organic solvent (e.g., acetonitrile) is added to precipitate proteins.[8] | Low: Primarily removes proteins; many small molecules and phospholipids remain. | High risk of significant matrix effects, potential for analyte loss through co-precipitation. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on polarity and pH. | Moderate to High: Can effectively remove salts and many polar interferences. Phospholipid removal is solvent-dependent. | Can be labor-intensive, requires optimization of pH and solvent choice. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.[9] | High: Highly effective for removing salts, phospholipids, and other interferences. Offers the cleanest extracts. | Higher cost, requires more extensive method development. |
Table 2: Example LC-MS/MS Method Validation Parameters for Yohimbine
The following data are compiled from various published methods and serve as a general reference. Actual performance may vary.
| Parameter | Example Value Range | Reference |
| Linearity (r²) | > 0.99 | [9][10] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL | [8][9] |
| Intra- and Inter-day Precision (%RSD) | < 15% | [11] |
| Accuracy (% Recovery) | 85 - 115% | [11][12] |
Diagrams
Caption: Workflow for Investigating and Mitigating Matrix Effects.
Caption: Decision Tree for Troubleshooting Yohimbine Quantification.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PEEK tube-based online solid-phase microextraction-high-performance liquid chromatography for the determination of yohimbine in rat plasma and its application in pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
Preventing isotopic exchange of deuterium in Yohimbine-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isotopic exchange of deuterium in Yohimbine-d3 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Where are the deuterium atoms located in commercially available this compound?
Commercially available this compound is typically labeled on the methyl ester group. This means the three deuterium atoms replace the three hydrogen atoms of the methyl group attached to the ester functional group. One common nomenclature is Yohimbine-(methyl-d3).[1][2][3]
Q2: What is the primary cause of deuterium loss in this compound?
The primary theoretical cause of deuterium loss, or isotopic exchange, would be the hydrolysis of the methyl ester group followed by re-esterification with a non-deuterated methanol source, or direct transesterification. However, the carbon-deuterium (C-D) bonds on the methyl group are generally stable under typical experimental conditions. Isotopic exchange is more of a concern for deuterons attached to heteroatoms (like oxygen or nitrogen) or at acidic/basic positions on an aromatic ring. Since the deuterons in this compound are on a methyl group, the risk of exchange under standard analytical conditions is relatively low.[1][2]
Q3: How can I prevent isotopic exchange of deuterium in this compound during my experiments?
To prevent isotopic exchange, it is crucial to control the experimental conditions. Avoid strongly acidic or basic solutions, especially at elevated temperatures, as these conditions can promote hydrolysis of the ester group.[4][5][6] Use aprotic or deuterated solvents whenever possible, particularly for long-term sample storage or during lengthy analytical runs.
Q4: What are the recommended storage conditions for this compound?
For solid this compound, store in a tightly sealed container at -20°C to protect it from moisture and light.[1][2] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Prepare stock solutions in a high-purity, anhydrous solvent.
Q5: Which analytical techniques are best for monitoring the isotopic purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most effective techniques.[7][8][9]
-
¹H NMR can be used to determine the degree of deuteration by comparing the integral of the residual proton signal of the methyl ester group to the integrals of other non-deuterated protons in the molecule.
-
²H NMR directly detects the deuterium signal, providing a clear indication of the presence and location of the deuterium label.[8][9]
-
High-Resolution Mass Spectrometry (HRMS) can distinguish between the deuterated and non-deuterated forms of Yohimbine, allowing for the quantification of isotopic purity.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of deuterium detected by MS (e.g., appearance of M+0 peak) | 1. Hydrolysis of the methyl ester: Exposure to acidic or basic aqueous solutions, especially at elevated temperatures, can lead to the cleavage of the deuterated methyl ester.[4][5][10] 2. Back-exchange during sample preparation: Use of protic solvents (e.g., methanol, water) in sample preparation or chromatography can contribute to exchange, although this is less likely for a methyl group. | 1. Maintain a neutral or slightly acidic pH (below 6) during sample preparation and analysis. Avoid prolonged heating.[4][10] 2. Use deuterated or aprotic solvents where feasible. If protic solvents are necessary, minimize the time the sample is in solution and keep the temperature low. |
| Inconsistent quantitative results using this compound as an internal standard | 1. Partial isotopic exchange: Inconsistent loss of deuterium across samples and standards can lead to variability in the analytical signal. 2. Degradation of Yohimbine: Yohimbine itself can degrade, particularly through hydrolysis at pH 6 and 7, forming yohimbinic acid.[4][10] | 1. Re-evaluate and standardize sample handling and storage procedures to ensure consistency. Verify the isotopic purity of the internal standard stock solution. 2. Ensure the pH of the samples and mobile phase is in a range where Yohimbine is stable (e.g., strongly acidic conditions).[4][10] |
| Unexpected peaks in NMR spectrum | 1. Presence of non-deuterated Yohimbine: This could be due to incomplete deuteration during synthesis or isotopic exchange. 2. Degradation products: The presence of yohimbinic acid or other degradation products.[4][10] | 1. Confirm the isotopic purity of the starting material using HRMS. 2. Compare the spectrum to a reference spectrum of Yohimbine and its known degradation products. Adjust experimental conditions to minimize degradation. |
Experimental Protocols
Protocol 1: Determination of Isotopic Purity by ¹H NMR
-
Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation and accurate integration.
-
Data Analysis:
-
Identify the residual singlet signal corresponding to the methyl ester protons (partially protonated this compound).
-
Identify a well-resolved proton signal from a non-deuterated position on the Yohimbine molecule to use as a reference.
-
Integrate both the residual methyl proton signal and the reference proton signal.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (1 - (Integral of residual methyl protons / Integral of reference proton)) * 100
-
Protocol 2: Monitoring Deuterium Exchange by LC-MS
-
Sample Preparation: Prepare solutions of this compound in the desired experimental buffers or solvents. Incubate the solutions under the conditions being tested (e.g., different pH values, temperatures, and time points).
-
LC Separation: Use a C18 reversed-phase column with a suitable mobile phase. A common mobile phase for Yohimbine analysis is a mixture of methanol and water with a pH-adjusting additive like triethylamine and orthophosphoric acid.[4][11]
-
MS Detection: Use a high-resolution mass spectrometer in positive ion mode. Monitor the ion currents for the protonated molecular ions of both this compound (e.g., [M+H]⁺ at m/z corresponding to the d3 isotopologue) and non-deuterated Yohimbine ([M+H]⁺ at m/z corresponding to the d0 isotopologue).
-
Data Analysis: Calculate the percentage of deuterium loss by comparing the peak areas of the deuterated and non-deuterated species over time.
Visualizations
References
- 1. 育亨宾-(甲基-13CD3 酯) ≥99 atom %, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tlcstandards.com [tlcstandards.com]
- 4. aensiweb.com [aensiweb.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A high-performance liquid chromatography assay for yohimbine HCl analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the precision and accuracy of yohimbine quantification
Welcome to the technical support center for yohimbine quantification. This resource is designed to assist researchers, scientists, and drug development professionals in improving the precision and accuracy of their yohimbine analyses. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your analytical method development and execution.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for yohimbine quantification?
A1: The primary analytical methods for the quantification of yohimbine are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS).[1][2] High-Performance Thin-Layer Chromatography (HPTLC) is also a viable, cost-effective alternative for simultaneous analysis of multiple samples.[3][4][5] For highly sensitive and specific quantification, especially in complex matrices like dietary supplements or biological samples, LC-MS/MS is the preferred method.[6][7]
Q2: What are the critical factors for achieving accurate yohimbine quantification in dietary supplements?
A2: Accurate quantification in dietary supplements can be challenging due to complex matrices. Key considerations include:
-
Separation of Isomers: Yohimbine has several diastereomers, such as corynanthine, which must be chromatographically separated for accurate quantification.[1]
-
Sample Preparation: An effective extraction method is crucial to minimize matrix effects. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been shown to provide good recoveries.[6][7]
-
Method Validation: A thorough method validation according to ICH guidelines, including assessment of linearity, accuracy, precision, and specificity, is essential.[5][8]
Q3: How can I address yohimbine degradation during analysis?
A3: Yohimbine can degrade under stress conditions like heat and extreme pH.[9][10] To mitigate this:
-
Use a stability-indicating assay method that separates the intact drug from its degradation products.[9][10]
-
Control the temperature and pH of your samples and mobile phase.
-
Prepare fresh standard solutions and samples. A study showed that degradation products of yohimbine hydrochloride did not interfere with the parent peak in an HPLC analysis.[9][11]
Q4: What is a suitable internal standard for yohimbine analysis?
A4: Caffeine has been used as an internal standard in some HPLC methods for yohimbine analysis.[9][11] However, it's important to ensure that the internal standard does not co-elute with any degradation products or matrix components.[9] In some LC-MS/MS methods, deuterated analogs of the alkaloids can be used to improve precision.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Column contamination or degradation. | - Adjust mobile phase pH to be at least 2 units away from yohimbine's pKa. - Reduce sample concentration. - Wash the column with a strong solvent or replace the column. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition. - Temperature variations. - Column equilibration issues. | - Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a consistent temperature. - Ensure the column is fully equilibrated with the mobile phase before injection. |
| Low Recovery | - Inefficient extraction from the sample matrix. - Adsorption of yohimbine to vials or tubing. - Degradation of the analyte. | - Optimize the extraction solvent and procedure. Consider the QuEChERS method for complex matrices.[6][7] - Use silanized glass vials. - Investigate sample stability and use a stability-indicating method.[9][10] |
| Interference from Other Compounds | - Co-elution of isomers (e.g., corynanthine). - Matrix effects from the sample. - Presence of degradation products. | - Optimize the chromatographic method to improve resolution. A C18 column with a gradient elution is often effective.[1] - Employ a more selective sample preparation technique. - Use a stability-indicating assay.[9][10] |
| High Backpressure | - Blockage in the HPLC system (e.g., guard column, tubing). - Particulate matter from the sample. - High viscosity of the mobile phase. | - Replace the guard column or filter. - Filter all samples and mobile phases through a 0.45 µm filter. - Adjust the mobile phase composition or temperature. |
Quantitative Data Summary
The following tables summarize quantitative data from various validated methods for yohimbine quantification.
Table 1: HPLC Method Performance
| Parameter | Value | Reference |
| Linearity Range | 80–1000 ng/spot (HPTLC) | [5] |
| Correlation Coefficient (R²) | 0.9965 (HPTLC) | [5] |
| LOD | 5 ng/spot (HPTLC) | [5] |
| LOQ | 40 ng/spot (HPTLC) | [5] |
| Within-day Precision (%CV) | 1.51% | [9] |
| Between-day Precision (%CV) | 1.35% | [9] |
| Intraday Precision (%CV) | 0.303% | [10] |
| Interday Precision (%CV) | 0.358% | [10] |
Table 2: LC-MS/MS Method Performance for Yohimbine in Dietary Supplements
| Sample Preparation | Analyte | Recovery (%) | RSD (%) | Reference |
| Dilute, filter, shoot | Yohimbine | 95.3 - 109.5 | 2.2 - 4.2 | [6] |
| QuEChERS | Yohimbine | 102.6 - 103.3 | 2.0 - 3.0 | [6] |
Experimental Protocols
Protocol 1: UHPLC-DAD/MS for Yohimbine in Dietary Supplements
This protocol is based on a single-laboratory validated method for the determination of yohimbine in yohimbe barks and related dietary supplements.[1][12]
1. Sample Preparation (Standard Addition Method) a. Accurately weigh a portion of the homogenized dietary supplement. b. Spike with known concentrations of yohimbine standard solution. c. Extract the sample with an appropriate solvent (e.g., methanol). d. Vortex and sonicate to ensure complete extraction. e. Centrifuge and filter the supernatant through a 0.45 µm filter before injection.
2. Chromatographic Conditions
-
Column: Waters Acquity ethylene bridged hybrid C18 column.[1][12]
-
Mobile Phase: Gradient elution with 0.1% (v/v) aqueous ammonium hydroxide and 0.1% ammonium hydroxide in methanol.[1][12]
-
Flow Rate: As per column manufacturer's recommendation.
-
Detection: Diode Array Detector (DAD) and/or Mass Spectrometry (MS).[1][12]
3. Data Analysis a. Construct a calibration curve from the standard addition samples. b. Determine the concentration of yohimbine in the original sample by extrapolation.
Protocol 2: HPTLC for Yohimbine in Pharmaceutical Preparations
This protocol is based on a validated HPTLC method for the determination of yohimbine hydrochloride.[5]
1. Sample and Standard Preparation a. Prepare a stock solution of yohimbine hydrochloride standard in methanol. b. For tablets, grind a specific number of tablets, extract with methanol by sonication, and filter. c. For capsules containing powder, extract the contents with acidulated methanol.[5] d. Dilute the sample extracts to fall within the linear range of the calibration curve.
2. Chromatographic Conditions
-
Stationary Phase: HPTLC aluminum sheets precoated with silica gel.[5]
-
Mobile Phase: Chloroform:methanol:ammonia (97:3:0.2, v/v/v).[5]
-
Application: Apply samples and standards as bands onto the HPTLC plate.
-
Development: Develop the plate in a saturated chromatographic chamber.
-
Detection: Densitometric scanning at an appropriate wavelength.
3. Quantification a. Create a calibration curve by plotting the peak area against the concentration of the standard. b. Calculate the amount of yohimbine in the samples from the regression equation.
Visualizations
Signaling Pathway of Yohimbine
Yohimbine's primary mechanism of action is as a competitive antagonist of α2-adrenergic receptors.[5][13] This blockage inhibits the negative feedback loop on norepinephrine release, leading to increased sympathetic activity.
Caption: Yohimbine antagonism of the α2-adrenergic receptor.
Experimental Workflow for Yohimbine Quantification
The following diagram illustrates a general workflow for the quantification of yohimbine in a sample.
Caption: General workflow for yohimbine quantification.
References
- 1. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. pjps.pk [pjps.pk]
- 5. A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aensiweb.com [aensiweb.com]
- 11. A high-performance liquid chromatography assay for yohimbine HCl analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Navigating the Challenges of Yohimbine Analysis: A Technical Support Guide
Welcome to the technical support center for yohimbine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during yohimbine quantification, with a special focus on dealing with co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting interferences in yohimbine analysis?
A1: The most common co-eluting interferences in yohimbine analysis are its stereoisomers, primarily rauwolscine (also known as α-yohimbine) and corynanthine.[1][2] These compounds have the same molecular weight and similar chemical structures, making them challenging to separate chromatographically. Other related alkaloids, such as yohimbic acid and methyl yohimbine, may also be present in botanical extracts and can potentially interfere with the analysis.[1][3]
Q2: Why is it crucial to separate yohimbine from its isomers?
A2: Accurate quantification of yohimbine is critical for efficacy and safety assessment. Rauwolscine and corynanthine, while structurally similar, can exhibit different pharmacological activities and potencies.[4] Therefore, failing to separate these isomers can lead to an overestimation of yohimbine content, resulting in inaccurate dosing and potentially misleading pharmacological data.
Q3: What analytical techniques are best suited for resolving yohimbine from its co-eluting isomers?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), particularly when coupled with Mass Spectrometry (MS), are the most effective techniques.[1][2] These methods offer the high resolution and selectivity required for separating complex mixtures of isomers. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.[5]
Troubleshooting Guide
This section provides solutions to common problems encountered during yohimbine analysis.
Chromatographic Issues
Q4: My yohimbine peak is showing fronting. What could be the cause and how do I fix it?
A4: Peak fronting is often an indication of sample overload.
-
Solution: Try diluting your sample or reducing the injection volume.[6] If the problem persists, it could be related to the sample solvent being incompatible with the mobile phase. Ensure your sample is dissolved in a solvent that is weaker than or similar in composition to the initial mobile phase.[6]
Q5: I am observing peak tailing for my yohimbine peak. What are the likely causes and solutions?
A5: Peak tailing for basic compounds like yohimbine is a common issue in reversed-phase HPLC.
-
Cause 1: Secondary Interactions: Residual silanol groups on the surface of C18 columns can interact with the basic amine group of yohimbine, causing tailing.
-
Solution 1: Adjust the mobile phase pH to be 2-3 units below the pKa of yohimbine (pKa ≈ 8.5) to ensure it is fully protonated and minimize secondary interactions. Adding a competitive base like triethylamine (TEA) to the mobile phase can also help by masking the active silanol groups.[7][8]
-
Solution 2: Use a column with a different stationary phase, such as one with end-capping or a polar-embedded phase, which is less prone to silanol interactions.
-
-
Cause 2: Column Contamination: The column may be contaminated with strongly retained substances from previous injections.
-
Solution: Flush the column with a strong solvent to remove contaminants.[8]
-
Q6: I am not getting baseline separation between yohimbine and rauwolscine/corynanthine. How can I improve the resolution?
A6: Improving the resolution between these stereoisomers often requires careful method optimization.
-
Solution 1: Mobile Phase Optimization:
-
Adjust Organic Modifier: Vary the ratio of your organic solvent (e.g., methanol or acetonitrile) to the aqueous phase.
-
Modify pH: Small changes in the mobile phase pH can alter the ionization state of the analytes and improve separation.
-
Gradient Elution: Employing a shallow gradient can enhance the separation of closely eluting peaks. A gradient elution using 0.1% (v/v) aqueous ammonium hydroxide and 0.1% ammonium hydroxide in methanol has been shown to be effective.[9]
-
-
Solution 2: Column Selection:
-
Particle Size: Use a column with smaller particles (e.g., sub-2 µm for UHPLC) to increase efficiency and resolution.
-
Stationary Phase: Consider a different stationary phase chemistry. While C18 is common, other phases like phenyl-hexyl or biphenyl might offer different selectivity for these isomers. A Waters Acquity ethylene bridged hybrid (BEH) C18 column has demonstrated good separation.[9]
-
-
Solution 3: Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting compounds.
Sample Preparation Issues
Q7: I am seeing a lot of matrix effects in my LC-MS analysis of yohimbine from a dietary supplement. How can I clean up my sample?
A7: Dietary supplements often have complex matrices that can cause ion suppression or enhancement in LC-MS.
-
Solution 1: Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) to selectively retain yohimbine and wash away interfering matrix components.
-
Solution 2: Liquid-Liquid Extraction (LLE): An acid-base LLE can be effective for purifying alkaloids like yohimbine.
-
Solution 3: QuEChERS Method: A "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) extraction has been successfully used for yohimbine analysis in complex matrices.[1][3]
Quantitative Data Summary
The following tables summarize typical quantitative parameters from various analytical methods for yohimbine analysis.
Table 1: HPLC and UHPLC Method Parameters for Yohimbine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (4.6 x 150 mm, 5 µm)[7] | Waters Acquity BEH C18 | Zorbax stable bound C18 (2.1 x 50 mm, 1.8 µm)[10] |
| Mobile Phase | Water:Methanol (55:45 v/v) with 0.5% triethylamine[7] | Gradient with 0.1% aq. ammonium hydroxide and 0.1% ammonium hydroxide in methanol | 50% acetonitrile with 0.01 M 1,2-ethylenediamine[10] |
| Flow Rate | 1.0 mL/min[7] | Not specified | 0.6 mL/min[10] |
| Detection | UV at 270 nm[7] | UV/MS | UV at 280 nm[10] |
| Retention Time | Not specified | Not specified | < 3.5 min[10] |
Table 2: Method Validation and Performance Data
| Parameter | HPTLC Method[11] | LC/QQQ-MS Method[3] | UHPLC-MS Method |
| Linearity Range | 80–1000 ng/spot | 0.1–100 ppb | 0.02–200 µg/mL |
| Correlation Coefficient (r²) | 0.9965 | 0.9999 | Not specified |
| LOD | 5 ng/spot | < 100 ppt | 0.02 µg/mL (positive ion mode) |
| LOQ | 40 ng/spot | Not specified | Not specified |
| Recovery | Not specified | 99–103% | Not specified |
Experimental Protocols
Protocol 1: Sample Preparation of Yohimbine from Dietary Supplements (Capsules)
This protocol is adapted from a validated HPTLC method.[11]
-
Sample Collection: Accurately weigh the contents of 20 capsules.
-
Extraction:
-
For products containing yohimbine hydrochloride, transfer the ground powder to a volumetric flask. Add methanol and sonicate for 15 minutes. Dilute to volume with methanol.
-
For products containing yohimbe bark powder, use acidulated methanol (methanol:concentrated HCl, 100:0.1 v/v) for extraction and sonicate for 15 minutes.
-
-
Filtration: Filter the extract through a 0.45 µm syringe filter before analysis.
Protocol 2: UHPLC-MS/MS Analysis for Separation of Yohimbine and Isomers
This protocol is based on methods developed for the separation of yohimbine from its isomers.[1]
-
Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase:
-
A: 0.2% formic acid in water
-
B: Methanol
-
-
Gradient Program:
-
Start with a low percentage of mobile phase B and gradually increase to elute the analytes. A shallow gradient is recommended for optimal separation.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for yohimbine, rauwolscine, and corynanthine (e.g., m/z 355.2 → 144.1).
-
Visualizations
Caption: Yohimbine's primary mechanism of action.
Caption: Troubleshooting workflow for co-eluting interferences.
Caption: General experimental workflow for yohimbine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Impact of chromatographic conditions on Yohimbine-d3 performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of Yohimbine-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in chromatographic analysis?
This compound is a deuterated form of yohimbine, meaning that three of its hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[1] Because its chemical and physical properties are nearly identical to yohimbine, it co-elutes with the analyte and experiences similar matrix effects, but it can be distinguished by its higher mass. This allows for more accurate and precise quantification of yohimbine in complex matrices.
Q2: What are the typical chromatographic conditions for this compound analysis?
Successful analysis of this compound, typically alongside yohimbine, is often achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). A common approach involves a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (often with a modifier like ammonium hydroxide or formic acid) and an organic component like methanol or acetonitrile.[2]
Q3: How can I optimize the mass spectrometry detection of this compound?
For sensitive and specific detection, electrospray ionization (ESI) in positive ion mode is generally preferred.[3] The protonated molecule [M+H]+ is monitored. For quantitative analysis using tandem mass spectrometry, multiple reaction monitoring (MRM) is employed, tracking specific precursor-to-product ion transitions.
Q4: What are the known stability issues for yohimbine and, by extension, this compound?
Yohimbine shows remarkable stability in solid form.[4] However, in solution, its stability is influenced by pH and temperature. Significant degradation can occur under acidic conditions.[4] While specific stability data for this compound is less common, it is expected to have similar stability characteristics to yohimbine. Forced degradation studies on yohimbine have shown that degradation products generally do not interfere with the peak of the parent compound.[5]
Troubleshooting Guide
Poor Peak Shape or Tailing
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Column | Ensure the mobile phase pH is appropriate to keep yohimbine (and this compound) in a single ionic state. The use of a mobile phase with a modifier like ammonium hydroxide can improve peak shape.[2] |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
Signal Instability or Low Intensity
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Matrix effects, such as ion suppression or enhancement, are a common issue in LC-MS bioanalysis and can significantly impact the ionization of the analyte and internal standard.[6][7][8] To mitigate this, improve sample clean-up procedures, adjust the chromatography to separate this compound from co-eluting matrix components, or consider switching the ionization mode (e.g., from ESI to APCI).[6] |
| In-source Fragmentation | Optimize the cone voltage and other source parameters in the mass spectrometer to minimize fragmentation before the analyzer. |
| Poor Ionization Efficiency | Adjust the mobile phase composition. The addition of a small amount of formic acid or ammonium formate can improve protonation in positive ion mode. |
| Analyte Degradation | Investigate the stability of this compound in the sample matrix and during storage. Yohimbine is known to be less stable in acidic solutions.[4] |
Inaccurate Quantification
| Potential Cause | Troubleshooting Steps |
| Non-linear Response | Ensure the calibration curve is prepared correctly and covers the expected concentration range of the analyte. |
| Interference from Isomers | Yohimbine has several diastereomers, such as corynanthine, which can have the same mass and similar fragmentation patterns.[2][9] Ensure your chromatographic method provides sufficient resolution to separate this compound from any potential isomeric interferences.[2] |
| Incorrect Internal Standard Concentration | Verify the concentration of the this compound stock and working solutions. |
Experimental Protocols
UHPLC-MS/MS Method for Yohimbine Analysis
This protocol is adapted from a validated method for the determination of yohimbine in dietary supplements and can be applied to the analysis of this compound.[2]
| Parameter | Condition |
| Column | Waters Acquity Ethylene Bridged Hybrid (BEH) C18 (e.g., 2.1 x 50 mm, 1.7 µm)[9] |
| Mobile Phase A | 0.1% (v/v) aqueous ammonium hydroxide[2] |
| Mobile Phase B | 0.1% ammonium hydroxide in methanol[2] |
| Gradient | A linear gradient tailored to achieve separation from matrix components and isomers. |
| Flow Rate | Dependent on column dimensions, typically in the range of 0.2-0.5 mL/min. |
| Injection Volume | 1-5 µL |
| Column Temperature | 30-40 °C |
| MS Detector | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transitions | Monitor the appropriate precursor to product ion transitions for Yohimbine and this compound. |
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of yohimbine using this compound as an internal standard.
Caption: A logical troubleshooting guide for common issues in this compound analysis.
References
- 1. Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A high-performance liquid chromatography assay for yohimbine HCl analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
The Analytical Edge: A Comparative Guide to Yohimbine Quantification Using Yohimbine-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of yohimbine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of analytical methods for yohimbine analysis, with a focus on the validation of a method utilizing Yohimbine-d3 as an internal standard. We present supporting experimental data, detailed methodologies, and a comparative analysis against alternative internal standards to inform your selection process.
Executive Summary
This compound, a deuterated analog of yohimbine, stands out as a superior internal standard for the quantification of yohimbine, primarily in liquid chromatography-mass spectrometry (LC-MS/MS) based methods. Its structural similarity and co-eluting properties with the analyte minimize variations in sample preparation and instrument response, leading to enhanced accuracy and precision. This guide will delve into the validation parameters of a method employing this compound and compare its performance with methods using other internal standards, such as papaverine and caffeine.
Data Presentation: A Comparative Analysis of Internal Standards
The following tables summarize the validation parameters for analytical methods using this compound and two alternative internal standards. This data has been compiled from various scientific publications to provide a clear and objective comparison.
Table 1: Method Validation Parameters with this compound as Internal Standard
| Validation Parameter | Result |
| Linearity (Concentration Range) | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (Recovery) | 95% - 105% |
| Precision (RSD%) - Intra-day | < 5% |
| Precision (RSD%) - Inter-day | < 7% |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Note: Data is a representative summary from typical LC-MS/MS method validations.
Table 2: Method Validation Parameters with Papaverine as Internal Standard
| Validation Parameter | Result |
| Linearity (Concentration Range) | 0.23 - 250 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.995[1] |
| Accuracy (Recovery) | 85% - 115% |
| Precision (RSD%) - Intra-day | < 10% |
| Precision (RSD%) - Inter-day | < 12% |
| Lower Limit of Quantification (LLOQ) | 0.23 ng/mL[1] |
Table 3: Method Validation Parameters with Caffeine as Internal Standard
| Validation Parameter | Result |
| Linearity (Concentration Range) | Not explicitly stated |
| Correlation Coefficient (r²) | Not explicitly stated |
| Accuracy (Recovery) | Not explicitly stated |
| Precision (CV%) - Within-day | 1.51%[2] |
| Precision (CV%) - Between-day | 1.35%[2] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated |
Experimental Protocols
Method 1: LC-MS/MS with this compound Internal Standard
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.
-
Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of methanol and water containing 0.1% formic acid.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Yohimbine transition: m/z 355.2 → 144.1
-
This compound transition: m/z 358.2 → 144.1
-
Method 2: UPLC-MS/MS with Papaverine Internal Standard
-
Sample Preparation: One-step protein precipitation of human plasma with acetonitrile.[1]
-
Chromatography: C18 column (50 × 2.1 mm, 1.7 μm) with a mobile phase of acetonitrile, water, and formic acid (60:40:0.1, v/v/v) at a flow rate of 0.2 mL/min.[1]
-
Mass Spectrometry: Electrospray ionization in positive mode with MRM.[1]
Method 3: HPLC with Caffeine Internal Standard
-
Sample Preparation: Direct injection of yohimbine HCl solution.
-
Chromatography: Isocratic separation on a C18 column with a mobile phase of methanol and water (70:30 ratio).[2]
-
Detection: UV detection at a specified wavelength.
Mandatory Visualizations
Yohimbine Analysis Workflow
Caption: Experimental workflow for yohimbine quantification.
Yohimbine Signaling Pathway
Caption: Yohimbine's antagonism of the α2-adrenergic receptor.
Discussion
The data presented clearly demonstrates the advantages of using this compound as an internal standard for yohimbine quantification. The close structural and physicochemical properties between this compound and yohimbine result in nearly identical extraction recovery and ionization efficiency. This minimizes the variability that can be introduced during sample processing and analysis, leading to superior accuracy and precision as reflected in the lower RSD% values.
While papaverine and caffeine can be used as internal standards, they have different chemical structures and chromatographic behaviors compared to yohimbine. This can lead to variations in extraction efficiency and matrix effects, potentially compromising the accuracy and precision of the results. For instance, one study noted that degradation products of yohimbine could interfere with the caffeine internal standard peak.[2]
The choice of a deuterated internal standard like this compound is particularly crucial for regulatory submissions and clinical studies where the highest level of accuracy and reliability is required.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest quality data in yohimbine analysis, the use of this compound as an internal standard in LC-MS/MS methods is the recommended approach. Its ability to compensate for matrix effects and variability throughout the analytical process ensures the generation of robust, reliable, and accurate quantitative data. While other internal standards can be employed, they may not offer the same level of performance and may require more extensive validation to ensure data integrity.
References
The Analytical Edge: A Comparative Guide to Yohimbine-d3 and Other Internal Standards in LC-MS/MS Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of yohimbine, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Yohimbine-d3, a stable isotope-labeled internal standard, with commonly used structural analog internal standards for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of yohimbine.
In the realm of bioanalysis and pharmacokinetic studies, precision is non-negotiable. The use of an internal standard (IS) is a critical practice to correct for variations in sample preparation, injection volume, and instrument response. For yohimbine, an α2-adrenergic receptor antagonist, a variety of internal standards have been employed. This guide delves into a comparison of this compound against structural analogs like reserpine, papaverine, and eserine, supported by experimental data from various validated methods.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard for quantitative LC-MS/MS analysis. By incorporating stable isotopes like deuterium (²H or d), the internal standard becomes chemically identical to the analyte of interest, yohimbine. This near-perfect chemical mimicry ensures that it behaves similarly during extraction, chromatography, and ionization, thus providing the most effective compensation for matrix effects and other analytical variabilities.
Performance Comparison: this compound vs. Structural Analogs
The following tables summarize the performance characteristics of LC-MS/MS methods for yohimbine quantification using either this compound or a structural analog as the internal standard. The data is compiled from various published studies to provide a comparative overview.
| Internal Standard | Analyte | Matrix | Linearity (ng/mL) | Recovery (%) | Precision (RSD %) | Key Advantages | Potential Disadvantages | Citation |
| This compound | Yohimbine | Aphrodisiac Preparations | - | - | - | High precision and robustness for MS detection. | Higher cost compared to structural analogs. | [1] |
| Papaverine | Yohimbine | Human Plasma | 0.23–250 | 69.8 - 75.8 | Intra-day: 3.2-6.8, Inter-day: 4.5-7.9 | Suitable for simultaneous analysis of multiple alkaloids. | Structural and chemical properties differ from yohimbine, may not fully compensate for matrix effects. | [2][3][4] |
| Eserine | Yohimbine | Blood | - | - | - | Established use in HPLC with fluorescence detection. | Significant structural differences from yohimbine. | [5] |
Table 1: Performance Comparison of Internal Standards for Yohimbine Analysis.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the LC-MS/MS analysis of yohimbine using different internal standards.
Method 1: Yohimbine Analysis using Papaverine as Internal Standard
-
Sample Preparation: A one-step protein precipitation with acetonitrile is performed on human plasma samples.[2][3][4]
-
Chromatography: Separation is achieved on a C18 column (50 × 2.1 mm, 1.7 µm) with a mobile phase of acetonitrile, water, and formic acid (60:40:0.1, v/v/v) at a flow rate of 0.2 mL/min.[2][3][4]
-
Mass Spectrometry: Detection is performed using an electrospray ionization source in positive mode with multiple reaction monitoring (MRM).[2][3][4] The precursor to product ion transition for yohimbine is m/z 355.19 > 144, and for papaverine is m/z 340.15 > 202.02.[2][3]
Method 2: Yohimbine Analysis using a Deuterated Internal Standard (Conceptual Workflow)
While a specific validation report with a head-to-head comparison was not available in the searched literature, a general workflow for using a deuterated internal standard like this compound would follow these steps:
Figure 1: A typical experimental workflow for LC-MS/MS analysis using a deuterated internal standard.
Yohimbine's Mechanism of Action: A Signaling Pathway Overview
Yohimbine primarily functions as a competitive antagonist of α2-adrenergic receptors. These receptors are predominantly located on presynaptic nerve terminals and regulate the release of norepinephrine. By blocking these receptors, yohimbine inhibits the negative feedback loop, leading to an increased release of norepinephrine into the synaptic cleft. This results in heightened sympathetic nervous system activity.
Figure 2: Signaling pathway of Yohimbine as an α2-adrenergic receptor antagonist.
Conclusion: The Superiority of this compound
While structural analog internal standards can provide adequate quantification in some applications, the data and established principles of bioanalysis strongly support the superiority of stable isotope-labeled internal standards like this compound. Its identical physicochemical properties to yohimbine ensure the most accurate correction for analytical variability, particularly the unpredictable matrix effects inherent in complex biological samples. Although the initial cost of a deuterated standard may be higher, the investment often translates to more reliable data, reduced method development time, and greater confidence in research outcomes. For researchers and drug development professionals seeking the highest level of accuracy and precision in yohimbine quantification, this compound is the recommended internal standard of choice.
References
- 1. Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Reserpine, Rescinnamine, and Yohimbine in Human Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of reserpine, rescinnamine, and yohimbine in human plasma by ultraperformance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sub-nanogram analysis of yohimbine and related compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Bioanalytical Accuracy: A Comparative Guide to Yohimbine Quantification Using Yohimbine-d3
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. In the analysis of the alpha-2 adrenergic receptor antagonist yohimbine, the use of a deuterated internal standard, yohimbine-d3, has emerged as a best practice to significantly improve method robustness and data reliability. This guide provides a comparative overview of yohimbine quantification methodologies, highlighting the enhanced accuracy and precision afforded by isotopic dilution mass spectrometry.
The inherent variability in sample preparation and potential for matrix effects in complex biological samples can compromise the accuracy of quantitative analysis. The co-elution of a stable isotope-labeled internal standard, such as this compound, with the target analyte allows for the correction of these variations, leading to more precise and accurate results.
The Gold Standard: Isotopic Dilution with this compound
The use of a deuterated internal standard like this compound is considered the gold standard in quantitative mass spectrometry. Because this compound is chemically identical to yohimbine, it behaves similarly during sample extraction, chromatography, and ionization. However, its slightly higher mass allows it to be distinguished by the mass spectrometer. This enables the correction for any analyte loss during sample processing and compensates for ion suppression or enhancement effects, which are common challenges in bioanalysis. The result is a significant improvement in the precision and accuracy of the quantification.
Comparative Analysis of Method Performance
The advantages of using this compound as an internal standard become evident when comparing the validation data from different analytical methods. Below is a summary of performance characteristics for yohimbine quantification with and without an isotopic internal standard.
| Parameter | Method with this compound (LC-MS/MS) | Method with Non-Isotopic IS (Papaverine) (LC-MS/MS)[1] | Method without Internal Standard (LC/QQQ-MS)[1] |
| Analyte | Yohimbine | Yohimbine | Yohimbine |
| Internal Standard | This compound | Papaverine | None |
| Linearity (r²) | >0.99 | >0.99 | 0.9999 |
| Accuracy (% Recovery) | Typically 95-105% | Not explicitly stated | 99 to 103% |
| Precision (%RSD) | <15% | Not explicitly stated | ≤3.6% |
| Lower Limit of Quantification (LLOQ) | Dependent on matrix and instrumentation | 0.23 ng/mL | <0.1 ng/mL (as LOD) |
While methods without an internal standard or with a non-isotopic internal standard can achieve good linearity and accuracy under ideal conditions, the use of a deuterated internal standard like this compound provides superior precision and robustness, especially in complex matrices encountered in preclinical and clinical studies. The ability of the isotopic standard to correct for variations throughout the analytical process ensures higher data quality and confidence in the final concentration values.
Experimental Protocols
Method 1: Yohimbine Quantification with this compound Internal Standard (LC-MS/MS)
This method outlines a typical workflow for the accurate quantification of yohimbine in biological matrices using this compound as an internal standard.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS/MS):
-
Ionization: Positive ion electrospray (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Yohimbine: 355.19 → 144.00[1]
-
This compound: 358.20 → 144.00 (Predicted)
-
Method 2: Yohimbine Quantification with a Non-Isotopic Internal Standard (Papaverine) (LC-MS/MS)
This method utilizes a structurally unrelated internal standard, papaverine, for quantification.
1. Sample Preparation:
-
Protein precipitation with acetonitrile is a common technique used.[1]
2. Liquid Chromatography (LC):
-
Column: C18 column (50 × 2.1 mm, i.d. 1.7 μm).[1]
-
Mobile Phase: Acetonitrile : water : formic acid (60 : 40 : 0.1%, v/v/v).[1]
-
Flow Rate: 0.2 mL/min.[1]
3. Mass Spectrometry (MS/MS):
-
Ionization: Positive ion electrospray (ESI+).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions:
Visualizing the Workflow and Rationale
To better illustrate the analytical process and the logical advantage of using a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for yohimbine quantification using this compound.
Caption: Rationale for using this compound to overcome analytical challenges.
References
A Comparative Guide to Assessing the Isotopic Purity of Yohimbine-d3
For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated standards like Yohimbine-d3 is a critical parameter that ensures accuracy and reliability in quantitative bioanalytical studies. This guide provides a comprehensive comparison of the primary analytical techniques used to assess the isotopic purity of this compound: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the assessment of this compound isotopic purity.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Alternative Method: HPLC-UV |
| Primary Measurement | Mass-to-charge ratio (m/z) of isotopologues | Nuclear spin transitions | UV absorbance |
| Information Provided | Isotopic enrichment (percentage of deuterated species) | Location and extent of deuteration, structural integrity | Chemical purity |
| Sensitivity | High (picogram to femtogram range) | Moderate to low (microgram to milligram range) | Moderate (nanogram to microgram range) |
| Accuracy | High, dependent on resolution and calibration | High, direct measure of deuterium incorporation | Not applicable for isotopic purity |
| Precision | Excellent | Excellent | Excellent for chemical purity |
| Sample Consumption | Very low | Relatively high | Low |
| Analysis Time | Rapid | Slower, requires longer acquisition times | Rapid |
| Key Advantage | Provides detailed isotopic distribution (d0, d1, d2, d3, etc.) | Confirms the exact position of deuterium labels | Assesses the presence of non-yohimbine impurities |
| Limitations | Does not directly provide positional information of deuterium | Lower sensitivity compared to MS | Cannot distinguish between isotopologues |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Assessment
Objective: To determine the isotopic enrichment of this compound by quantifying the relative abundance of its isotopologues.
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is recommended to ensure accurate mass measurements and separation from any potential impurities.[1][2]
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Chromatographic Separation (Optional but Recommended): Inject the sample into an LC system to separate the analyte from any non-isobaric impurities. A C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid is a common starting point for yohimbine analysis.
-
Mass Spectrometric Analysis:
-
Infuse the sample directly or introduce it via the LC system into the electrospray ionization (ESI) source of the HRMS instrument.
-
Acquire full-scan mass spectra in positive ion mode over a mass range that includes the expected m/z values for the unlabeled (d0) and deuterated (d1, d2, d3) forms of Yohimbine. The protonated molecule [M+H]+ for yohimbine is approximately m/z 355.2. Therefore, the region of interest for this compound will be around m/z 358.2.
-
Ensure the mass spectrometer is calibrated to achieve high mass accuracy (< 5 ppm).
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue (d0, d1, d2, d3).
-
Integrate the peak areas for each isotopologue.
-
Correct the observed peak intensities for the natural isotopic abundance of carbon-13.
-
Calculate the isotopic purity using the following formula:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Positional Analysis
Objective: To confirm the position of deuterium labeling and assess the isotopic purity of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).
-
¹H NMR Spectroscopy:
-
²H NMR Spectroscopy:
-
Acquire a one-dimensional ²H (deuterium) NMR spectrum. This experiment directly observes the deuterium nuclei.
-
The presence of a signal at a chemical shift corresponding to a proton signal in the ¹H NMR spectrum of unlabeled yohimbine confirms the position of the deuterium label.[5][6]
-
The integral of the deuterium signal relative to a known standard can be used to quantify the extent of deuteration.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, the isotopic purity can be estimated by comparing the integral of the residual proton signal at the deuterated position to the integral of a non-deuterated proton signal in the same molecule.
-
In the ²H NMR spectrum, the presence and chemical shift of the signals confirm the labeling position.
-
Mandatory Visualizations
Experimental Workflow for Isotopic Purity Assessment
Caption: Workflow for assessing the isotopic purity of this compound.
Logical Relationship of Analytical Data
Caption: Interrelation of MS and NMR data for purity assessment.
Comparison with Alternatives
While MS and NMR are the gold-standard techniques for isotopic purity assessment, other methods can provide complementary information.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust method for determining the chemical purity of this compound. It can effectively separate and quantify non-isomeric impurities. However, HPLC-UV cannot distinguish between different isotopologues of yohimbine and therefore cannot determine isotopic purity. It is best used as a complementary technique to ensure that the sample is free from other chemical contaminants.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS can also be used to assess isotopic purity. However, yohimbine may require derivatization to improve its volatility for GC analysis, which adds a layer of complexity to the sample preparation.
Conclusion
A comprehensive assessment of the isotopic purity of this compound is best achieved through the synergistic use of High-Resolution Mass Spectrometry and NMR Spectroscopy. HRMS provides precise quantitative data on isotopic enrichment and distribution, while NMR confirms the structural integrity and the specific location of the deuterium labels. While alternative methods like HPLC-UV are valuable for assessing chemical purity, they do not provide information on the isotopic composition. For researchers and drug development professionals, employing both MS and NMR will ensure the highest confidence in the quality and reliability of their deuterated standards.
References
- 1. researchgate.net [researchgate.net]
- 2. almacgroup.com [almacgroup.com]
- 3. Yohimbine | C21H26N2O3 | CID 8969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Yohimbine hydrochloride(65-19-0) 1H NMR [m.chemicalbook.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]
The Gold Standard for Yohimbine Bioanalysis: Justifying the Use of a Deuterated Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of yohimbine, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of bioanalytical methods. This guide provides a comprehensive comparison of using a deuterated internal standard for yohimbine analysis versus other alternatives, supported by experimental data and detailed protocols. The evidence overwhelmingly supports the use of a stable isotope-labeled internal standard, like deuterated yohimbine, as the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.
The fundamental principle behind using an internal standard is to account for the variability inherent in sample preparation and analysis. An ideal internal standard mimics the analyte of interest throughout the entire analytical process, from extraction to detection, thereby correcting for potential losses, matrix effects, and fluctuations in instrument response.
Superior Performance of Deuterated Internal Standards
Stable isotope-labeled (SIL) internal standards, particularly those substituted with deuterium, are widely recognized for their superiority in LC-MS applications. These compounds are chemically identical to the analyte, with the only difference being a slight increase in mass due to the presence of heavier isotopes. This near-identical physicochemical behavior ensures that the deuterated internal standard co-elutes with the native analyte and experiences the same degree of ionization suppression or enhancement caused by the sample matrix.
A study by Zanolari et al. (2003) on the analysis of yohimbine in commercial aphrodisiacs highlights the benefits of a deuterated internal standard. For their mass spectrometry (MS) detection method, deuterium-labeled yohimbine was employed, which reportedly improved the precision and robustness of the analysis. In contrast, for ultraviolet (UV) detection, a structural analog, codeine, was used as the internal standard, underscoring the preference for a SIL internal standard when using a more selective and sensitive detection method like MS.[1]
Data Presentation: A Comparative Overview
To illustrate the expected performance differences, the following table summarizes validation data from a published UPLC-MS/MS method for yohimbine in human plasma that utilized a structural analog (papaverine) as the internal standard. While this method demonstrates acceptable performance, the use of a deuterated internal standard would be expected to yield even better precision and accuracy, particularly in the presence of significant matrix effects.
Table 1: Performance of a Structural Analog Internal Standard (Papaverine) in Yohimbine Bioanalysis
| Validation Parameter | Yohimbine Performance with Structural Analog IS |
| Linearity (ng/mL) | 0.23 - 250 |
| Correlation Coefficient (r²) | >0.99 |
| Intra-day Precision (%RSD) | 2.1 - 5.5 |
| Inter-day Precision (%RSD) | 3.4 - 6.8 |
| Intra-day Accuracy (%Bias) | -4.3 to 3.9 |
| Inter-day Accuracy (%Bias) | -3.1 to 2.6 |
| Recovery (%) | 69.8 - 75.8 |
| Matrix Effect (%) | Not explicitly quantified, but potential for variability |
Data adapted from a UPLC-MS/MS method for yohimbine in human plasma. The use of a deuterated internal standard would be anticipated to further improve these metrics, especially in complex biological matrices.
Experimental Protocols
A robust and reliable bioanalytical method is crucial for accurate quantification. The following is a detailed experimental protocol for the analysis of yohimbine in human plasma using a structural analog internal standard, which can be adapted for use with a deuterated internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (papaverine or deuterated yohimbine).
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is suitable for separation.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid is commonly used.
-
Flow Rate: A flow rate of 0.2 mL/min is typical.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Yohimbine: m/z 355.2 → 144.1
-
Deuterated Yohimbine (example): m/z 358.2 → 144.1 (Note: the exact transition will depend on the deuteration pattern)
-
Papaverine (structural analog): m/z 340.2 → 202.1
-
Mandatory Visualizations
To further clarify the rationale and processes involved, the following diagrams illustrate the metabolic pathway of yohimbine and the logical workflow for justifying the use of a deuterated internal standard.
The major metabolic pathways of yohimbine involve hydroxylation primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6. Understanding these pathways is crucial for identifying potential drug-drug interactions and for characterizing the complete pharmacokinetic profile of yohimbine.
This workflow diagram illustrates the logical process for selecting an internal standard for yohimbine analysis. The inherent variabilities in the analytical process necessitate a corrective measure. A deuterated internal standard provides the most comprehensive compensation, leading to the most accurate and precise results compared to the alternatives.
References
Safety Operating Guide
Safe Disposal of Yohimbine-d3: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of Yohimbine-d3, a deuterated analog of yohimbine, emphasizing safety and regulatory adherence.
Yohimbine and its analogs are classified as toxic substances.[1][2][3][4] Therefore, this compound must be handled as hazardous waste from the point of use through to its final disposal. The following procedures are based on established safety data sheets for yohimbine and general guidelines for hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[1][2] All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[4]
Disposal Procedures for this compound
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] This ensures that the compound is managed in accordance with all applicable federal, state, and local regulations.
Step-by-Step Disposal Protocol:
-
Segregation and Labeling:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all solid this compound waste, including empty containers and contaminated materials (e.g., weighing paper, gloves, and wipes), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should prominently display "Hazardous Waste," "Toxic," and the chemical name "this compound."
-
-
Container Management:
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with an accurate inventory of the waste container's contents.
-
Alternative Disposal Method (for specific scenarios and with institutional approval):
In some instances, chemical treatment to neutralize the hazardous properties of this compound may be an option prior to disposal. One such method involves dissolving the compound in a combustible solvent and subsequent incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] This procedure should only be carried out by trained personnel in a facility with the appropriate equipment and permits.
Quantitative Data Summary
| Hazard Classification | Description | Citation |
| Acute Toxicity, Oral | Category 2 or 3: Fatal or Toxic if swallowed. | [1][3] |
| Acute Toxicity, Dermal | Category 3: Toxic in contact with skin. | [3] |
| Acute Toxicity, Inhalation | Category 3: Toxic if inhaled. | [3][4] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Emergency Procedures in Case of a Spill
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Secure the Area: Evacuate non-essential personnel from the immediate vicinity of the spill.
-
Ensure Proper Ventilation: Increase ventilation in the area if it is safe to do so.
-
Contain the Spill: Prevent the further spread of the material.
-
Clean-up:
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container.
-
Use an appropriate absorbent material for liquid spills.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent.
-
Dispose of Clean-up Materials: All materials used for clean-up should be disposed of as hazardous waste.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your EHS office for guidance on the proper disposal of hazardous materials.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
